BI 653048 phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H28F4N3O8PS |
|---|---|
Molecular Weight |
613.5 g/mol |
IUPAC Name |
2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid |
InChI |
InChI=1S/C23H25F4N3O4S.H3O4P/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31;1-5(2,3)4/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31);(H3,1,2,3,4) |
InChI Key |
DPIBBVZDLOOJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O.OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BI 653048 Phosphate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BI 653048 phosphate is a selective, non-steroidal glucocorticoid receptor (GR) agonist. It is classified as a "dissociated" or "selective" GR agonist, meaning it preferentially mediates the transrepression arm of GR signaling over the transactivation arm. This targeted mechanism of action is intended to retain the anti-inflammatory benefits of traditional glucocorticoids while reducing the metabolic and other side effects associated with broad GR activation. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways.
Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
The primary mechanism of action of this compound is its function as a dissociated agonist of the glucocorticoid receptor.[1][2] Glucocorticoid signaling is multifaceted, but it can be broadly categorized into two main pathways: transactivation and transrepression.
-
Transactivation: In this pathway, the GR, upon binding to its ligand, forms a homodimer and directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This pathway is associated with many of the metabolic side effects of glucocorticoids.
-
Transrepression: Here, the ligand-bound GR monomer interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This pathway is thought to be responsible for the majority of the anti-inflammatory effects of glucocorticoids.
This compound is designed to selectively engage the transrepression pathway, thereby uncoupling the desired anti-inflammatory effects from the undesirable side effects.
Signaling Pathway Diagram
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to BI 653048 Phosphate
Abstract
This compound is a selective and orally active nonsteroidal agonist of the glucocorticoid receptor (GR)[1]. It has been investigated for its anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and detailed summaries of key in vitro and in vivo experimental data. Detailed experimental protocols for the assays described are also provided to facilitate study replication and further investigation.
Introduction
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents. However, their clinical use is often limited by a range of side effects. This compound was developed as a "dissociated" GR agonist, with the aim of separating the anti-inflammatory effects (primarily mediated by transrepression) from the undesirable metabolic effects (thought to be largely mediated by transactivation)[2]. This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed look at the preclinical data and methodologies associated with this compound. The compound is synthesized as a phosphoric acid cocrystal to improve its physicochemical properties, including stability, solubility, and bioavailability[3].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈F₄N₃O₈PS | [1] |
| Molecular Weight | 613.52 g/mol | [1] |
| CAS Number | 1198784-97-2 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C | [1] |
Mechanism of Action
This compound is a selective agonist of the glucocorticoid receptor. As a dissociated agonist, it exhibits a distinct profile of gene regulation, favoring the transrepression pathway over the transactivation pathway.
Glucocorticoid Receptor Signaling Pathway
The binding of this compound to the cytosolic glucocorticoid receptor induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. In the nucleus, the complex can modulate gene expression through two primary mechanisms:
-
Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes, including cytokines like IL-6. This is believed to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The GR-ligand complex dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation of their transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoids.
The "dissociated" nature of this compound implies a preference for the transrepression pathway, which is a key focus of its therapeutic design.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
In Vitro Pharmacology
A summary of the in vitro pharmacological data for this compound is presented in Table 2.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | IC₅₀ / EC₅₀ | Reference |
| Glucocorticoid Receptor Binding | - | 55 nM (IC₅₀) | [1] |
| TNFα-induced IL-6 Production | Mouse RAW cells | 100 nM (IC₅₀) | [1] |
| CYP1A2 Inhibition | Recombinant Human | >50 µM (IC₅₀) | [2] |
| CYP2C9 Inhibition | Recombinant Human | 12 µM (IC₅₀) | [2] |
| CYP2C19 Inhibition | Recombinant Human | 9 µM (IC₅₀) | [2] |
| CYP2D6 Inhibition | Recombinant Human | 41 µM (IC₅₀) | [2] |
| CYP3A4 Inhibition | Recombinant Human | 8 µM (IC₅₀) | [2] |
| hERG Channel Affinity | Recombinant HEK293 cells | >30 µM (IC₅₀) | [1] |
Experimental Protocols
This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine IL-6 in cells stimulated with Tumor Necrosis Factor-alpha (TNFα).
-
Cell Line: Human lung adenocarcinoma epithelial cells (A549) or mouse macrophage-like cells (RAW 264.7).
-
Methodology:
-
Seed A549 or RAW 264.7 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.
-
Stimulate the cells with TNFα (10 ng/mL) for 24 hours to induce IL-6 production[4][5].
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions[6][7].
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in IL-6 production.
-
Caption: Workflow for TNFα-Induced IL-6 Production Assay.
This assay evaluates the potential of this compound to activate gene transcription via GREs, a measure of its transactivation activity. The Mouse Mammary Tumor Virus (MMTV) promoter contains GREs and is commonly used in a reporter gene construct.
-
Cell Line: A cell line that does not endogenously express the glucocorticoid receptor, such as CV-1 cells, is typically used[8].
-
Methodology:
-
Co-transfect the cells with an expression vector for the human glucocorticoid receptor and a reporter vector containing the luciferase gene under the control of the MMTV promoter[9][10][11][12].
-
Plate the transfected cells in 96-well plates.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The increase in luciferase activity corresponds to the level of MMTV promoter transactivation.
-
This assay determines the potential of this compound to inhibit the activity of major drug-metabolizing CYP enzymes.
-
System: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) with a fluorescent probe substrate[13][14][15][16][17].
-
Methodology:
-
In a 96-well plate, combine the recombinant CYP enzyme, a fluorogenic substrate, and various concentrations of this compound.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated by the metabolism of the substrate by the CYP enzyme.
-
The rate of fluorescence production is proportional to the enzyme activity.
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in enzyme activity.
-
This assay assesses the potential of this compound to inhibit the hERG potassium channel, which is crucial for cardiac safety assessment.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel[1].
-
Methodology:
-
Use the whole-cell patch-clamp technique to record hERG currents from the cells[18][19][20][21][22].
-
Apply a specific voltage-clamp protocol to elicit hERG currents.
-
Perfuse the cells with various concentrations of this compound.
-
Measure the effect of the compound on the hERG current amplitude.
-
Determine the IC₅₀ value for the inhibition of the hERG current.
-
In Vivo Pharmacology
This compound has been evaluated in a rat model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis[23].
Table 3: In Vivo Efficacy of this compound in Rat Collagen-Induced Arthritis Model
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rat Collagen-Induced Arthritis | 3, 10, and 30 mg/kg, oral administration | - No significant effect at 3 mg/kg. - At 10 mg/kg, significant reduction in pannus formation and bone resorption. - At 30 mg/kg, significant reduction in all measured histology parameters (ankle inflammation, pannus formation, cartilage damage, and bone resorption). |
Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model
-
Animal Strain: Lewis or Dark Agouti rats are commonly used[23][24].
-
Methodology:
-
Immunization: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail on day 0[25][26][27].
-
Booster (optional): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) can be given on day 7 to enhance the arthritic response[25].
-
Treatment: Begin oral administration of this compound at the desired doses (e.g., 3, 10, 30 mg/kg) daily, starting from the day of immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).
-
Clinical Assessment: Monitor the animals regularly for signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. Assign a clinical score to each paw.
-
Histopathological Analysis: At the end of the study, collect the hind paws for histopathological examination. Assess the degree of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Caption: Workflow for the Rat Collagen-Induced Arthritis (CIA) Model.
Conclusion
This compound is a selective, orally active, nonsteroidal glucocorticoid receptor agonist with a dissociated mechanism of action. Preclinical data demonstrate its anti-inflammatory efficacy in vitro and in a rat model of rheumatoid arthritis. Its profile suggests a potential for a reduced side-effect burden compared to traditional glucocorticoids, although this requires further clinical investigation. The detailed experimental protocols provided in this guide are intended to support further research and development of this and similar compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. BI 653048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Inhibition of Tumor Necrosis Factor-α–Induced RANTES Secretion by Alkaline Protease in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Mechanisms of tumor necrosis factor-α-induced interleukin-6 synthesis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of glucocorticoid receptor domains necessary for transcriptional activation of the mouse mammary tumor virus promoter integrated in the genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-cell analysis of glucocorticoid receptor action reveals that stochastic post-chromatin association mechanisms regulate ligand-specific transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolonged glucocorticoid exposure dephosphorylates histone H1 and inactivates the MMTV promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 16. researchgate.net [researchgate.net]
- 17. bioivt.com [bioivt.com]
- 18. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 21. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. criver.com [criver.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. chondrex.com [chondrex.com]
- 26. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
BI 653048 Phosphate: A Dissociated Glucocorticoid Receptor Agonist for Targeted Anti-Inflammatory Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BI 653048 phosphate is a selective, non-steroidal glucocorticoid receptor (GR) agonist that has been investigated for its potential to deliver potent anti-inflammatory effects with a reduced side-effect profile compared to traditional corticosteroids.[1][2] As a "dissociated" GR agonist, BI 653048 is designed to preferentially induce the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects.[3][4] This guide provides a comprehensive overview of the core scientific and technical aspects of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction to Dissociated Glucocorticoid Receptor Agonism
Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents. Their therapeutic actions are primarily mediated through the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two main mechanisms:
-
Transactivation: The GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with many of the undesirable side effects of GCs, such as metabolic dysregulation.[5]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This process downregulates the expression of inflammatory cytokines and other inflammatory mediators and is considered the primary driver of the anti-inflammatory effects of GCs.[5]
Dissociated GR agonists, also known as selective glucocorticoid receptor agonists (SEGRAs), are compounds designed to preferentially engage in transrepression while minimizing transactivation.[5][6] The goal is to "dissociate" the desired anti-inflammatory effects from the adverse side-effect profile of conventional GCs.[5] BI 653048 was developed as such a dissociated agonist.[3][4]
Mechanism of Action of this compound
BI 653048 is a potent and selective non-steroidal agonist of the glucocorticoid receptor.[7][8] Its proposed mechanism of action centers on its ability to induce a specific conformational change in the GR that favors the monomeric state, thereby promoting transrepression over transactivation.
Signaling Pathway of a Dissociated GR Agonist
Caption: Dissociated GR agonist signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity and Pharmacokinetic Properties
| Parameter | Value | Species | Notes |
| GR Binding IC50 | 55 nM[7][8] | Human | |
| IL-6 Inhibition IC50 | 23 nM[3][4] | Human | In vitro assay of transrepression. |
| TNF-stimulated IL-6 Inhibition IC50 | 100 nM[7][8] | Mouse | RAW cells. |
| MMTV Transactivation (max. eff. %) | 33%[3][4] | - | Compared to dexamethasone (100%). |
| CYP1A2 Inhibition IC50 | >50 µM[3][7][8] | Human | |
| CYP2D6 Inhibition IC50 | 41 µM[3][7][8] | Human | |
| CYP2C9 Inhibition IC50 | 12 µM[3][7][8] | Human | |
| CYP2C19 Inhibition IC50 | 9 µM[3][7][8] | Human | |
| CYP3A4 Inhibition IC50 | 8 µM[3][7][8] | Human | |
| hERG Inhibition IC50 | >30 µM[3][7][8] | Human | |
| Plasma Protein Binding | 91.8%[3] | Human | |
| Plasma Protein Binding | 96.1%[3] | Rat |
Table 2: In Vivo Efficacy in Rat Collagen-Induced Arthritis Model
| Dose (mg/kg, p.o.) | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores |
| 3 | Non-significant decrease[3][4] | Non-significant decrease[3][4] |
| 10 | 33% decrease (significant)[3][4] | 27% decrease (significant)[3][4] |
| 30 | 87-96% decrease (significant)[3][4] | 87-96% decrease (significant)[3][4] |
| ED50 | - | 14 mg/kg[7][8] |
Table 3: Phase I Clinical Trial Data in Healthy Male Subjects (Comparison with Prednisolone)
| Parameter | 200 mg BI 653048 | 20 mg Prednisolone | Outcome |
| Anti-inflammatory Efficacy | Comparable[1][2] | Comparable[1][2] | Demonstrated desired anti-inflammatory effects. |
| Expression of IL1R2, ITGB3, SDPR | Reduced[1][2] | - | Favorable modulation of these markers. |
| Expression of FKBP5, ZBTB16, DDIT4 | Comparable[1][2] | Comparable[1][2] | |
| Changes in C-peptide, Glucose, Insulin, Cortisol | Moderate[1][2] | - | |
| Reduction of Osteocalcin | Greater reduction[1][2] | - | Indicates a potential for bone-related side effects. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)
This assay determines the affinity of a test compound for the GR.
Experimental Workflow: GR Binding Assay
Caption: Workflow for a competitive GR binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Prepare a stock solution of the fluorescently labeled GR ligand (tracer) and the purified human GR protein in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the serially diluted this compound.
-
Add the fluorescent GR ligand to all wells.
-
Initiate the binding reaction by adding the GR protein to all wells.
-
Include control wells with no test compound (maximum polarization) and wells with no GR protein (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The degree of polarization is inversely proportional to the amount of tracer displaced by the test compound.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding.
-
In Vitro Transrepression Assay (TNF-α-induced IL-6 Production)
This assay evaluates the ability of a compound to inhibit the production of a pro-inflammatory cytokine.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., human A549 lung epithelial cells or mouse RAW 264.7 macrophages) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce IL-6 production.
-
Include unstimulated and vehicle-treated stimulated controls.
-
-
Incubation and Sample Collection:
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
IL-6 Quantification:
-
Measure the concentration of IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-6 concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value, representing the concentration that causes 50% inhibition of IL-6 production.
-
In Vivo Collagen-Induced Arthritis (CIA) Model in Rats
This is a widely used preclinical model of rheumatoid arthritis to assess the anti-inflammatory efficacy of test compounds.
Protocol:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of the emulsion at the base of the tail of susceptible rat strains (e.g., Lewis rats).
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) may be given after 7-10 days to enhance the arthritic response.
-
-
Dosing Regimen:
-
Once clinical signs of arthritis appear (e.g., paw swelling, redness), randomize the animals into treatment groups.
-
Administer this compound orally once daily at various doses (e.g., 3, 10, 30 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., prednisolone).
-
-
Clinical Assessment:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.
-
Assign a clinical score to each paw based on the severity of inflammation.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the affected joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) and Safranin O.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption.
-
-
Data Analysis:
-
Compare the clinical scores and histopathological scores between the treatment groups and the control groups to determine the efficacy of this compound.
-
Clinical Lipopolysaccharide (LPS) Challenge in Healthy Volunteers
This model is used to induce a transient systemic inflammatory response to evaluate the pharmacodynamic effects of anti-inflammatory drugs in humans.
Logical Flow: LPS Challenge Clinical Trial
Caption: Logical workflow of an LPS challenge clinical trial.
Protocol Outline:
-
Study Design:
-
A randomized, double-blind, placebo-controlled, crossover or parallel-group study design is typically used.
-
Enroll healthy male and/or female subjects.
-
-
Treatment and Challenge:
-
Administer a single dose of this compound, placebo, or an active control (e.g., prednisolone).
-
After a specified time, administer a low dose of bacterial lipopolysaccharide (LPS) intravenously to induce a controlled inflammatory response.
-
-
Pharmacodynamic Assessments:
-
Collect blood samples at multiple time points before and after the LPS challenge.
-
Measure a panel of inflammatory biomarkers, including cytokines (e.g., TNF-α, IL-6, IL-8, IL-10) and C-reactive protein (CRP).
-
Perform ex vivo whole blood stimulation assays to assess leukocyte function.
-
Analyze changes in gene expression in peripheral blood mononuclear cells (PBMCs).
-
-
Safety and Pharmacokinetic Assessments:
-
Monitor vital signs, electrocardiograms (ECGs), and adverse events throughout the study.
-
Collect blood samples for pharmacokinetic analysis of this compound concentrations.
-
-
Data Analysis:
-
Compare the changes in inflammatory biomarkers and other pharmacodynamic parameters between the this compound group and the control groups to assess its anti-inflammatory activity.
-
Conclusion
This compound represents a significant effort in the development of dissociated glucocorticoid receptor agonists. The available data indicate that it possesses the desired anti-inflammatory properties with a potential for a differentiated side-effect profile compared to traditional corticosteroids. However, clinical findings suggest that a complete dissociation of therapeutic effects from undesirable steroid-related side effects was not fully achieved with this compound.[1][2] Nevertheless, the study of this compound provides valuable insights into the complex pharmacology of the glucocorticoid receptor and informs the ongoing quest for safer and more targeted anti-inflammatory therapies. The experimental methodologies outlined in this guide provide a robust framework for the evaluation of future selective glucocorticoid receptor modulators.
References
- 1. chondrex.com [chondrex.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. abcam.com [abcam.com]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Challenging the challenge: A randomized controlled trial evaluating the inflammatory response and pain perception of healthy volunteers after single-dose LPS administration, as a potential model for inflammatory pain in early-phase drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
BI 653048 Phosphate: A Dissociated Agonist Favoring Transrepression Over Transactivation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist that exhibits a dissociated profile, demonstrating a preference for transrepression over transactivation. This characteristic positions it as a compound of interest for therapeutic applications where the anti-inflammatory effects of glucocorticoids are desired, while minimizing the side effects associated with broad gene activation. This document provides a comprehensive overview of the mechanisms of GR-mediated transrepression and transactivation, presents the available quantitative data for this compound, and details representative experimental protocols for assessing these activities.
Introduction: The Glucocorticoid Receptor and Its Dual Modes of Action
The glucocorticoid receptor (GR) is a ligand-activated transcription factor that plays a crucial role in a wide array of physiological processes, including metabolism, development, and the immune response. Upon binding to a ligand, such as the endogenous glucocorticoid cortisol or a synthetic agonist, the GR translocates to the nucleus where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[1][2]
-
Transactivation: In this process, the ligand-activated GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event typically leads to the recruitment of co-activators and the initiation of gene transcription.[1][2] Transactivation is associated with many of the metabolic and endocrine side effects of glucocorticoid therapy.
-
Transrepression: This mechanism involves the GR, often as a monomer, interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[3][4] By tethering to these transcription factors, the GR prevents them from activating their target genes, thereby exerting its anti-inflammatory effects.[3][4]
Selective glucocorticoid receptor modulators (SGRMs) that preferentially induce transrepression while having minimal transactivation activity are highly sought after as they hold the promise of retaining the therapeutic anti-inflammatory benefits of classical glucocorticoids while reducing the burden of side effects.[5] this compound has been identified as such a "dissociated" agonist.[6][7]
Quantitative Profile of this compound
The following tables summarize the key in vitro pharmacological data for this compound, highlighting its dissociated profile and its effects on relevant biological targets.
Table 1: Glucocorticoid Receptor Activity of this compound
| Parameter | This compound | Negative Control (BI-3047) | Dexamethasone |
| GR Binding Affinity (IC50) | 55 nM | >2,000 nM | Not Reported in Source |
| Transrepression (IL-6 Inhibition, IC50) | 23 nM | Not Determined | Not Reported in Source |
| Transrepression (IL-6 Inhibition, Max. Efficacy) | 88% | Not Determined | 100% (Reference) |
| Transactivation (MMTV Promoter, Max. Efficacy) | 33% | Not Determined | 100% (Reference) |
| Transactivation (Osteocalcin, Max. Efficacy) | 39% | Not Determined | Not Reported in Source |
Data sourced from opnMe.com by Boehringer Ingelheim.[6][7]
Table 2: Cytochrome P450 Inhibition Profile of this compound
| Enzyme | IC50 |
| CYP1A2 | >50 µM |
| CYP2D6 | 41 µM |
| CYP2C9 | 12 µM |
| CYP2C19 | 9 µM |
| CYP3A4 | 8 µM |
Data sourced from MedChemExpress and opnMe.com.[7][8][9]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound on transrepression and transactivation can be visualized through the distinct signaling pathways they engage.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a compound's activity. Below are representative methodologies for key assays used to characterize selective GR agonists like this compound.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the glucocorticoid receptor.
Objective: To determine the IC50 value of this compound for the human glucocorticoid receptor.
Materials:
-
Recombinant human GR ligand-binding domain (LBD)
-
[3H]-dexamethasone (radioligand)
-
This compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and fluid
-
Filter plates (e.g., 96-well glass fiber)
-
Plate reader (scintillation counter)
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, combine the recombinant human GR LBD, a fixed concentration of [3H]-dexamethasone, and varying concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess cold dexamethasone).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Transfer the incubation mixture to a filter plate and wash with cold assay buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
MMTV Reporter Gene Assay for Transactivation
This assay measures the ability of a compound to activate gene transcription through GREs.
Objective: To quantify the transactivation potential of this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the human glucocorticoid receptor
-
Reporter plasmid containing the mouse mammary tumor virus (MMTV) promoter upstream of a luciferase reporter gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and dexamethasone (positive control)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the GR expression vector and the MMTV-luciferase reporter plasmid.
-
After transfection, plate the cells in a 96-well plate and allow them to recover.
-
Treat the cells with a dilution series of this compound or dexamethasone.
-
Incubate for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the dose-response curve and determine the EC50 and maximal efficacy relative to dexamethasone.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. opnme.com [opnme.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to BI 653048 Phosphate: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist that has demonstrated a dissociated profile, separating its anti-inflammatory effects from some of the undesirable metabolic side effects associated with traditional corticosteroids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted pharmacological profile of this compound. Detailed experimental methodologies for key assays are provided, along with a summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, this document elucidates its primary mechanism of action as a "dissociated" GR agonist and touches upon its secondary activity as a Hepatitis C virus (HCV) NS3 protease inhibitor.
Chemical Structure and Physicochemical Properties
BI 653048 is synthesized as a phosphate salt to enhance its physicochemical properties, including solubility and bioavailability, making it suitable for oral administration.
Chemical Name: (R)-2-(4-((5-(Ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl)-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl)-5-fluorobenzamide phosphate
Image of Chemical Structure:
In-Depth Technical Guide: Target Binding Affinity of BI 653048 Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding affinity and in vitro functional characteristics of BI 653048 phosphate, a selective, non-steroidal dissociated glucocorticoid receptor (GR) agonist. The information is compiled from publicly available data and is intended to provide a detailed resource for researchers in the field of glucocorticoid receptor modulation.
Core Concepts: Dissociated Glucocorticoid Receptor Agonism
BI 653048 is classified as a "dissociated" glucocorticoid receptor agonist. This class of compounds is designed to preferentially mediate the transrepression activities of the GR while having a reduced effect on its transactivation functions.[1][2] The prevailing hypothesis suggests that the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression, where the GR-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. Conversely, many of the undesirable side effects of glucocorticoid therapy, such as metabolic dysregulation and bone density loss, are thought to be linked to the transactivation pathway, which involves the direct binding of GR dimers to glucocorticoid response elements (GREs) in the DNA, leading to the upregulation of target gene expression.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and functional activity of BI 653048.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) |
| BI 653048 | Human Glucocorticoid Receptor (GR) | Competitive Binding Assay | 55 |
Table 2: In Vitro Functional Activity
| Assay | Cell Line | Parameter | BI 653048 IC50 (nM) | BI 653048 Max. Efficacy (%) | Reference (Dexamethasone) Max. Efficacy (%) |
| IL-6 Production Inhibition (Transrepression) | Human A549 | IC50 | 23 | 88 | 100 |
| MMTV Promoter Activation (Transactivation) | Not Specified | Max. Efficacy | Not Applicable | 33 | 100 |
| Osteocalcin Production Inhibition (Side Effect Marker) | Human MG-63 | Max. Efficacy | Not Applicable | 39 | 100 |
Table 3: Selectivity and Off-Target Activity
| Target | IC50 (µM) |
| hERG | >30 |
| CYP1A2 | >50 |
| CYP2D6 | 41 |
| CYP2C9 | 12 |
| CYP2C19 | 9 |
| CYP3A4 | 8 |
BI 653048 demonstrates over 100-fold selectivity against related nuclear receptors such as the mineralocorticoid receptor (MR) and progesterone receptor (PR).[1]
Signaling Pathways and Experimental Workflows
Dissociated Glucocorticoid Receptor Agonist Signaling Pathway
The following diagram illustrates the proposed mechanism of action for a dissociated GR agonist like BI 653048, highlighting the preferential activation of the transrepression pathway over the transactivation pathway.
Caption: Dissociated GR agonist signaling pathway.
General Experimental Workflow for In Vitro Characterization
This diagram outlines a typical workflow for the in vitro characterization of a compound like BI 653048.
Caption: In vitro characterization workflow.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the characterization of BI 653048. These protocols are based on standard practices for such assays and information inferred from available data.
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of BI 653048 for the human glucocorticoid receptor.
Principle: This assay measures the ability of a test compound to compete with a labeled ligand (e.g., a radioligand or fluorescent probe) for binding to the GR.
Materials:
-
Recombinant human GR protein
-
Labeled ligand (e.g., [3H]-dexamethasone)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Test compound (BI 653048) and reference compound (dexamethasone)
-
Scintillation vials and scintillation fluid (for radioligand assay) or appropriate microplates and reader (for fluorescence-based assay)
-
Filter plates (e.g., GF/B or GF/C) and vacuum manifold
Procedure:
-
Prepare serial dilutions of BI 653048 and the reference compound in assay buffer.
-
In a microplate, combine the recombinant human GR protein, the labeled ligand at a concentration close to its Kd, and either the test compound, reference compound, or vehicle control.
-
Incubate the mixture for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Separate the bound from the free labeled ligand by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.
-
Quantify the amount of bound labeled ligand. For a radioligand assay, this is done by adding scintillation fluid to the filters and counting in a scintillation counter. For a fluorescence-based assay, the plate is read in a suitable plate reader.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the competition curve using non-linear regression analysis.
IL-6 Production Inhibition Assay (Transrepression)
Objective: To assess the ability of BI 653048 to inhibit the production of the pro-inflammatory cytokine IL-6.
Principle: This cell-based assay measures the inhibition of IL-6 secretion from cells stimulated with an inflammatory agent in the presence of the test compound.
Materials:
-
Human lung adenocarcinoma cell line (A549)
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Inflammatory stimulus (e.g., Interleukin-1α (IL-1α) or Tumor Necrosis Factor-α (TNF-α))
-
Test compound (BI 653048) and reference compound (dexamethasone)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of BI 653048 or the reference compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of the inflammatory agent (e.g., 1 ng/mL IL-1α).
-
Incubate the cells for a further period (e.g., 24 hours) to allow for IL-6 production and secretion into the culture medium.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage of IL-6 inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the dose-response curve.
MMTV Promoter-Luciferase Reporter Assay (Transactivation)
Objective: To evaluate the potential of BI 653048 to activate gene transcription via the GR transactivation pathway.
Principle: This reporter gene assay utilizes a cell line transfected with a plasmid containing the luciferase reporter gene under the control of the Mouse Mammary Tumor Virus (MMTV) promoter, which contains GREs. Activation of the GR by a ligand leads to the expression of luciferase, which can be quantified.
Materials:
-
A suitable host cell line (e.g., HEK293 or HeLa)
-
Expression vector for human GR (if not endogenously expressed)
-
MMTV-luciferase reporter plasmid
-
Transfection reagent
-
Test compound (BI 653048) and reference compound (dexamethasone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the host cells with the human GR expression vector (if necessary) and the MMTV-luciferase reporter plasmid.
-
Plate the transfected cells in 96-well plates and allow them to recover.
-
Treat the cells with serial dilutions of BI 653048 or the reference compound.
-
Incubate the cells for a specified period (e.g., 18-24 hours).
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Express the results as a percentage of the maximal response induced by the reference compound (dexamethasone).
Osteocalcin Production Assay
Objective: To assess the effect of BI 653048 on a marker of bone formation, as a surrogate for potential bone-related side effects.
Principle: This assay measures the level of osteocalcin, a protein produced by osteoblasts, in the culture medium of a human osteosarcoma cell line.
Materials:
-
Human osteosarcoma cell line (MG-63)
-
Cell culture medium
-
Test compound (BI 653048) and reference compound (dexamethasone)
-
Human osteocalcin ELISA or RIA kit
Procedure:
-
Culture MG-63 cells to a near-confluent state.
-
Treat the cells with the test compound or reference compound at various concentrations.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of osteocalcin in the supernatants using a specific ELISA or RIA kit.
-
Express the results as a percentage of the inhibition of osteocalcin production compared to a vehicle-treated control.
References
The Role of the Phosphate Group in BI 653048: A Technical Guide to its Function as a Cocrystal Coformer
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI 653048 is a nonsteroidal, selective glucocorticoid receptor (GR) agonist designed to dissociate the anti-inflammatory effects (transrepression) from the undesirable metabolic side effects (transactivation) commonly associated with traditional glucocorticoid therapy. A critical aspect of its pharmaceutical development is its formulation as a phosphoric acid cocrystal. This technical guide elucidates the role of the "phosphate group" in BI 653048, clarifying that it is not a traditional prodrug moiety but a coformer in a cocrystal lattice. This cocrystal strategy is employed to optimize the physicochemical properties of the active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. This document details the mechanism of action of BI 653048 as a dissociated GR agonist, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the signaling pathway and cocrystal development workflow.
Introduction: The "Phosphate Group" as a Coformer in a Cocrystal
BI 653048 is a potent and selective GR agonist that has been investigated for its anti-inflammatory properties.[1][2] A key innovation in its development is its synthesis as a phosphoric acid (H₃PO₄) cocrystal.[1][3] This is a crucial distinction from traditional phosphate prodrugs, where a phosphate group is covalently bonded to the parent molecule and requires enzymatic cleavage to release the active drug. In the case of BI 653048, the phosphoric acid acts as a "coformer," interacting with the BI 653048 molecule through non-covalent bonds, specifically hydrogen bonds, to form a stable crystalline structure.[4]
The primary role of forming this cocrystal is to enhance the drug's physicochemical properties.[1][3][4] Pharmaceutical cocrystals are multi-component crystalline solids where at least one component is an active pharmaceutical ingredient (API) and the others are pharmaceutically acceptable coformers. This strategy is a recognized approach in pharmaceutical sciences to improve properties such as:
-
Solubility and Dissolution Rate: By altering the crystal lattice energy, cocrystals can significantly increase the aqueous solubility and dissolution rate of poorly soluble APIs.[4][5]
-
Bioavailability: Improved solubility and dissolution often translate to enhanced oral bioavailability.[4][5]
-
Stability: Cocrystals can exhibit greater physical and chemical stability compared to the free form of the drug, which is crucial for shelf-life and formulation.[4][6]
-
Mechanical Properties: Cocrystallization can also improve the mechanical properties of a drug substance, facilitating manufacturing processes like tableting.
While it is documented that the phosphoric acid cocrystal of BI 653048 was developed to optimize these properties compared to its free form, specific quantitative data for a direct comparison of solubility and bioavailability are not publicly available.[1][3] However, the adoption of this advanced formulation strategy underscores its importance in the development of BI 653048 as a clinical candidate.
Mechanism of Action: A Dissociated Glucocorticoid Receptor Agonist
BI 653048 functions as a "dissociated" glucocorticoid receptor agonist.[1] The classical mechanism of glucocorticoid action involves the binding of the agonist to the GR in the cytoplasm. This complex then translocates to the nucleus and can influence gene expression through two primary pathways:
-
Transactivation: The GR-ligand complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of various genes. This pathway is associated with many of the metabolic side effects of glucocorticoids.
-
Transrepression: The monomeric GR-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the downregulation of inflammatory cytokines and other inflammatory mediators, which is the basis of the anti-inflammatory effects of glucocorticoids.
Dissociated GR agonists like BI 653048 are designed to preferentially engage the transrepression pathway while having a reduced effect on transactivation, thus aiming for a better therapeutic window with fewer side effects.
Signaling Pathway of a Dissociated GR Agonist
Data Presentation
The following tables summarize the available quantitative data for the BI 653048 phosphoric acid cocrystal.
Table 1: In Vitro Activity of BI 653048
| Target/Assay | IC₅₀ | Reference(s) |
| Glucocorticoid Receptor (GR) | 55 nM | |
| TNF-stimulated IL-6 production (mouse RAW cells) | 100 nM | |
| CYP1A2 | >50 µM | |
| CYP2D6 | 41 µM | |
| CYP2C9 | 12 µM | |
| CYP2C19 | 9 µM | |
| CYP3A4 | 8 µM | |
| hERG ion channel | >30 µM |
Table 2: In Vivo Efficacy of BI 653048 in a Rat Collagen-Induced Arthritis Model
| Dose (oral administration) | Effect on Histology Parameters (ankle inflammation, pannus formation, cartilage damage, bone resorption) | Reference(s) |
| 3 mg/kg | Nonsignificant decreases | |
| 10 mg/kg | Significant decrease in pannus and bone resorption (33%) and summed scores (27%) | |
| 30 mg/kg | Significant decrease in all parameters (87-96%) | |
| ED₅₀ for summed scores | 14 mg/kg |
Experimental Protocols
Detailed, step-by-step protocols for the characterization of BI 653048 are proprietary. However, based on standard methodologies, representative protocols are provided below.
Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled glucocorticoid ligand from the GR.
Materials:
-
Recombinant human Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid tracer (e.g., Fluormone™ GS Red)
-
Assay buffer (e.g., phosphate buffer with stabilizing agents)
-
BI 653048 and reference compounds (e.g., dexamethasone)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of BI 653048 in assay buffer.
-
Add the diluted BI 653048 or reference compound to the wells of the microplate. Include controls for no competitor and maximum competition.
-
Add a fixed concentration of the fluorescent glucocorticoid tracer to all wells.
-
Initiate the binding reaction by adding the GR solution to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Collagen-Induced Arthritis (CIA) in Rats
This is a standard model for rheumatoid arthritis used to evaluate the anti-inflammatory efficacy of test compounds.
Materials:
-
Lewis rats (female, 8-10 weeks old)
-
Bovine type II collagen
-
Freund's Incomplete Adjuvant (IFA)
-
BI 653048 formulation for oral gavage
-
Calipers for paw thickness measurement
-
Histology reagents
Procedure:
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen in Freund's Incomplete Adjuvant.
-
On day 0, inject the emulsion intradermally at the base of the tail of the Lewis rats.
-
On day 7, administer a booster injection of the same emulsion.
-
-
Treatment:
-
Begin oral administration of BI 653048 or vehicle control at the onset of clinical signs of arthritis (typically around day 10-12).
-
Administer the treatment daily for a specified period (e.g., until day 23).
-
-
Assessment of Arthritis:
-
Monitor body weight changes throughout the study.
-
Measure paw swelling (thickness) using calipers every 2-3 days.
-
Assign a clinical arthritis score based on the severity of erythema and swelling in the paws.
-
-
Terminal Analysis:
-
At the end of the study, collect blood samples for cytokine analysis (e.g., IL-6, TNF-α) by ELISA.
-
Euthanize the animals and collect hind paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.
-
Visualization of Workflows
Cocrystal Development and Characterization Workflow
Conclusion
The "phosphate group" associated with BI 653048 is integral to its formulation as a phosphoric acid cocrystal, a sophisticated approach to enhance the drug's physicochemical properties. This strategy aims to improve solubility, dissolution rate, and bioavailability, thereby optimizing its potential as an orally administered therapeutic. Understanding the role of the phosphate as a coformer, rather than a prodrug moiety, is essential for researchers and drug development professionals working with or studying this dissociated glucocorticoid receptor agonist. The combination of a selective mechanism of action with an advanced pharmaceutical formulation highlights the multifaceted approach required to develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. BI 653048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BI 653048 Phosphate for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI 653048 phosphate, a selective glucocorticoid receptor (GR) agonist, for its application in inflammation research. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways.
Core Concepts: A Dissociated Glucocorticoid Receptor Agonist
BI 653048 is a non-steroidal, orally active, and selective agonist of the glucocorticoid receptor.[1] Its primary characteristic is its "dissociated" profile, which distinguishes it from traditional glucocorticoids. This dissociation refers to the compound's ability to separate the two main signaling pathways of the GR: transrepression and transactivation.[2][3]
It is hypothesized that the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression , where the GR, in its monomeric form, interacts with and inhibits pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] Conversely, many of the undesirable side effects of glucocorticoids, such as metabolic dysregulation and osteoporosis, are thought to arise from transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes.[3][4]
BI 653048 was designed to preferentially induce transrepression over transactivation, with the aim of retaining potent anti-inflammatory efficacy while minimizing the side-effect profile associated with conventional glucocorticoid therapy.[4]
Quantitative Data Summary
The following tables summarize the key in vitro, in vivo, and clinical pharmacokinetic and pharmacodynamic data for BI 653048.
Table 1: In Vitro Activity of BI 653048
| Parameter | Value | Species/Cell Line | Assay Details | Reference |
| GR Binding Affinity (IC₅₀) | 55 nM | Human | Radioligand binding assay. | [1] |
| IL-6 Inhibition (IC₅₀) | 23 nM | Human Foreskin Fibroblasts | IL-1β-induced IL-6 production. | [4] |
| TNF-α Inhibition (IC₅₀) | 38 nM | Human PBMCs | LPS-induced TNF-α production. | [4] |
| MMTV Transactivation (Max. Efficacy) | 33% | - | MMTV reporter gene assay, relative to dexamethasone. | [2][3] |
| Osteocalcin Production (Max. Efficacy) | 39% | - | Osteoblast osteocalcin production assay, relative to dexamethasone. | [2][3] |
| hERG Inhibition (IC₅₀) | >30 µM | Recombinant HEK293 cells | Patch-clamp assay. | [1] |
| CYP450 Inhibition (IC₅₀) | ||||
| CYP1A2 | >50 µM | - | - | [1] |
| CYP2D6 | 41 µM | - | - | [1] |
| CYP2C9 | 12 µM | - | - | [1] |
| CYP2C19 | 9 µM | - | - | [1] |
| CYP3A4 | 8 µM | - | - | [1] |
Table 2: In Vivo Efficacy of BI 653048 in a Rat Collagen-Induced Arthritis (CIA) Model
| Dose | Ankle Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption | Summed Histology Score | Reference |
| 3 mg/kg/day | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease | [3] |
| 10 mg/kg/day | - | Significant decrease (33%) | - | Significant decrease (33%) | Significant decrease (27%) | [3] |
| 30 mg/kg/day | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | [3] |
| ED₅₀ | - | - | - | - | 14 mg/kg | [3] |
Table 3: Pharmacokinetic Parameters of BI 653048 in Rats
| Parameter | Value | Dosing | Reference |
| Half-life (t½) | 4.2 h | 1 mg/kg i.v. | [2] |
| Clearance (% of liver blood flow) | 16.6 | 1 mg/kg i.v. | [3] |
| Volume of distribution (Vss) | 1.8 L/kg | 1 mg/kg i.v. | [3] |
| Tₘₐₓ | 1.7 h | 5 mg/kg p.o. | [3] |
| Cₘₐₓ | 1923 nM | 5 mg/kg p.o. | [3] |
| Oral Bioavailability (F) | 50% | 5 mg/kg p.o. | [3] |
Table 4: Summary of Phase I Clinical Trial Results in Healthy Male Volunteers (BI 653048 vs. Prednisolone)
| Biomarker/Parameter | BI 653048 (200 mg) | Prednisolone (20 mg) | Finding | Reference |
| Anti-inflammatory Efficacy | Comparable | Comparable | Comparable anti-inflammatory efficacy demonstrated in an intravenous lipopolysaccharide challenge. | [5][6] |
| Gene Expression (Transactivation Markers) | ||||
| FKBP5 | Comparable | Comparable | Comparable expression levels observed. | [5][6] |
| ZBTB16 | Comparable | Comparable | Comparable expression levels observed. | [5][6] |
| DDIT4 | Comparable | Comparable | Comparable expression levels observed. | [5][6] |
| Gene Expression (Other) | ||||
| IL1R2 | Reduced expression | - | Reduced expression versus prednisolone. | [5][6] |
| ITGB3 | Reduced expression | - | Reduced expression versus prednisolone. | [5][6] |
| SDPR | Reduced expression | - | Reduced expression versus prednisolone. | [5][6] |
| Metabolic Markers | ||||
| C-peptide, Glucose, Insulin | Moderate changes | - | Moderate changes compared with prednisolone. | [5][6] |
| Bone Formation Marker | ||||
| Osteocalcin | Greater reduction | - | A greater reduction of osteocalcin was observed with BI 653048. | [5][6] |
| Endocrine Marker | ||||
| Cortisol | Moderate changes | - | Moderate changes compared with prednisolone. | [5][6] |
| Safety | Well-tolerated | - | BI 653048 was well-tolerated. | [5][6] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of BI 653048.
References
- 1. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects [ouci.dntb.gov.ua]
- 2. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BI 653048 Phosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist.[1][2] It is characterized as a "dissociated" agonist, indicating its potential to differentially regulate gene transrepression and transactivation pathways.[3][4][5] This property is of significant interest in drug development, as it suggests the possibility of separating the anti-inflammatory effects (primarily mediated by transrepression) from the adverse metabolic effects (often associated with transactivation) commonly seen with glucocorticoid therapy.[4] BI 653048 is synthesized as a phosphate salt to enhance its physicochemical properties, including stability and solubility.[5]
These application notes provide essential data and detailed protocols for the use of this compound in in vitro cell culture experiments.
Data Presentation
The following tables summarize the in vitro activity of this compound across various targets and cell lines.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Cell Line | IC50 Value | Reference |
| Glucocorticoid Receptor (GR) | - | 55 nM | [2] |
| TNF-stimulated IL-6 Production | Mouse RAW cells | 100 nM | [1][2] |
| hERG Ion Channel | Recombinant HEK293 cells | >30 µM | [1][2] |
Table 2: Inhibition of Cytochrome P450 (CYP) Isoforms by this compound
| CYP Isoform | IC50 Value (µM) | Reference |
| CYP1A2 | 50 | [1][2] |
| CYP2D6 | 41 | [1][2] |
| CYP2C9 | 12 | [1][2] |
| CYP2C19 | 9 | [1][2] |
| CYP3A4 | 8 | [1][2] |
Signaling Pathway
This compound exerts its effects by binding to the glucocorticoid receptor (GR). As a "dissociated" agonist, it selectively modulates the two major signaling pathways of the GR: transrepression and transactivation.
Caption: Glucocorticoid Receptor signaling pathway activated by BI 653048.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro experiment using this compound.
Caption: General experimental workflow for in vitro studies with BI 653048.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (613.52 g/mol ), calculate the mass of the compound required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Glucocorticoid Receptor (GR) Activation Assay in HEK293 Cells
This protocol describes a reporter gene assay to measure the activation of the glucocorticoid receptor.
Materials:
-
HEK293 cells stably expressing a GR-responsive reporter construct (e.g., GRE-luciferase)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom cell culture plates
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain HEK293-GRE-luciferase cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. The use of charcoal-stripped FBS is crucial to minimize background GR activation by endogenous steroids.
-
Cell Seeding:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control if necessary.
-
Plot the luminescence values against the log of the compound concentration.
-
Calculate the EC50 value using a suitable non-linear regression model.
-
Protocol for Inhibition of TNF-α-induced IL-6 Production in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory activity of this compound.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS
-
24-well cell culture plates
-
This compound stock solution
-
Recombinant murine Tumor Necrosis Factor-alpha (TNF-α)
-
Mouse IL-6 ELISA kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding:
-
Harvest the cells as described for HEK293 cells.
-
Seed the cells into a 24-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 500 µL of medium.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Pre-treatment:
-
Prepare dilutions of this compound in serum-free DMEM.
-
Aspirate the medium from the wells and add 500 µL of the diluted compound solutions.
-
Incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Prepare a solution of TNF-α in serum-free DMEM at a concentration that induces a robust IL-6 response (e.g., 10 ng/mL).
-
Add the TNF-α solution to the wells, except for the unstimulated control wells.
-
Incubate the plate for 24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of IL-6 in the supernatants using a mouse IL-6 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 production for each concentration of this compound compared to the TNF-α-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Note on Species Selectivity: BI 653048 has been reported to have reduced potency in mouse models.[3][4] This should be taken into consideration when interpreting data from murine cell lines like RAW 264.7.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform preliminary experiments to determine the optimal cell density, compound concentrations, and incubation times. Always follow good laboratory practices and adhere to safety guidelines when handling chemical reagents and cell cultures.
References
Application Notes and Protocols: BI 653048 Phosphate in a Rat Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 is a novel, non-steroidal, dissociated glucocorticoid receptor (GR) agonist.[1][2] This document provides detailed application notes and protocols for the use of BI 653048 phosphate in a rat model of collagen-induced arthritis (CIA), a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.[3][4] The information presented herein is intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory efficacy of this compound.
Mechanism of Action
BI 653048 acts as a selective agonist for the glucocorticoid receptor.[1] Unlike traditional glucocorticoids, it is a "dissociated" agonist, meaning it primarily mediates its anti-inflammatory effects through transrepression of pro-inflammatory genes, with reduced transactivation of genes associated with metabolic side effects.[2][5] Upon binding to the GR in the cytoplasm, BI 653048 induces a conformational change in the receptor. This complex then translocates to the nucleus where it can interfere with the activity of key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines like IL-6.[6][7][8]
Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling cascade initiated by BI 653048.
Dosage and Administration in Rat Arthritis Model
In a 9-day study utilizing a type II collagen-induced arthritis model in rats, BI 653048 was administered orally (po) once daily (qd) in a vehicle of 30% cremophor.[5] The following dosages were evaluated:
| Dosage Group | Dose (mg/kg) | Administration Route | Vehicle | Frequency |
| Low Dose | 3 | Oral (po) | 30% Cremophor | Once Daily (qd) |
| Mid Dose | 10 | Oral (po) | 30% Cremophor | Once Daily (qd) |
| High Dose | 30 | Oral (po) | 30% Cremophor | Once Daily (qd) |
Efficacy in Rat Arthritis Model
The efficacy of BI 653048 was assessed through histological evaluation of ankle joints, focusing on key parameters of arthritis pathology. The results are summarized below.[1][5]
| Dosage Group | Ankle Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption | Summed Scores |
| Low Dose (3 mg/kg) | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease |
| Mid Dose (10 mg/kg) | - | Significant decrease (33%) | - | Significant decrease (33%) | Significant decrease (27%) |
| High Dose (30 mg/kg) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) |
The estimated half-maximal effective dose (ED50) for the summed histology scores was determined to be 14 mg/kg.[5]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This protocol outlines the induction of arthritis in susceptible rat strains, such as Lewis or Wistar rats, through immunization with type II collagen.[3][4][9][10]
Materials:
-
Bovine or Porcine Type II Collagen
-
0.05 M Acetic Acid
-
Incomplete Freund's Adjuvant (IFA)
-
Homogenizer
-
Syringes and needles (25-27 gauge)
-
Susceptible rat strain (e.g., female Lewis or Wistar rats, 7-8 weeks old)
Procedure:
-
Collagen Solution Preparation: Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Emulsion Preparation: On the day of immunization, mix the collagen solution and IFA in a 1:1 ratio. Emulsify the mixture using a homogenizer on ice until a stable, thick emulsion is formed. A successful emulsion will not disperse when a drop is placed in water.
-
Primary Immunization (Day 0): Anesthetize the rats. Inject 100-200 µL of the emulsion intradermally at the base of the tail.[11][12][13] Some protocols suggest multiple injection sites over the back.[4]
-
Booster Immunization (Day 7): Prepare the collagen-IFA emulsion as described above. Administer a booster injection of 100 µL of the emulsion at a different site near the base of the tail.[10][11][12][14]
-
Monitoring: Monitor the animals daily for clinical signs of arthritis, which typically appear around day 11-14 post-primary immunization.[4][9]
-
Clinical Scoring: Assess the severity of arthritis using a scoring system. A common system scores each paw from 0 to 4 based on the degree of erythema and swelling (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema of the entire paw, 4=maximal inflammation with joint deformity). The total score per animal is the sum of the scores for all four paws (maximum score of 16).[11] Paw thickness can also be measured using a caliper as a quantitative measure of inflammation.[10]
Experimental Workflow
Caption: Workflow for evaluating this compound in a rat CIA model.
Conclusion
This compound has demonstrated dose-dependent efficacy in a rat model of collagen-induced arthritis, significantly reducing histological markers of joint inflammation and damage at higher doses. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this dissociated glucocorticoid receptor agonist for inflammatory autoimmune diseases like rheumatoid arthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. chondrex.com [chondrex.com]
- 10. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Systemic Immune Response to Collagen-Induced Arthritis and the Impact of Bone Injury in Inflammatory Conditions [mdpi.com]
- 12. Frontiers | The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats [frontiersin.org]
- 13. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
BI 653048 Phosphate: Application Notes and Protocols for Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist.[1] A key characteristic of BI 653048 is its "dissociated" nature, meaning it exhibits different regulatory profiles for gene transrepression and transactivation.[2][3] This property makes it a valuable tool for dissecting the molecular mechanisms of glucocorticoid signaling and for investigating the potential for developing anti-inflammatory therapies with fewer side effects. These application notes provide an overview of BI 653048, its mechanism of action, and detailed protocols for its use in gene expression studies.
Introduction
Glucocorticoids (GCs) are potent anti-inflammatory agents that function by binding to the glucocorticoid receptor (GR), a member of the nuclear hormone receptor superfamily of transcription factors.[2] The GR-ligand complex translocates to the nucleus, where it modulates the expression of a wide range of genes. The anti-inflammatory effects of GCs are primarily attributed to the inhibition of gene transcription (transrepression), while many of the undesirable side effects are linked to the activation of gene transcription (transactivation).[3]
BI 653048 is a "dissociated" GR agonist designed to preferentially induce transrepression over transactivation, offering a potential therapeutic advantage.[2][3] This document outlines the properties of BI 653048 and provides protocols for its application in in vitro and in vivo gene expression analysis.
Mechanism of Action
Upon binding to the GR, BI 653048 induces a conformational change in the receptor, leading to its dissociation from chaperone proteins and translocation to the nucleus.[2] In the nucleus, the BI 653048-GR complex can modulate gene expression through two main pathways:
-
Transrepression: The complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This is a primary mechanism for the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription. This pathway is associated with both therapeutic and adverse effects.
BI 653048 is described as a "dissociated" agonist because it demonstrates a preference for the transrepression pathway over the transactivation pathway.[2][3]
Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by BI 653048.
Data Presentation
Table 1: In Vitro Activity of BI 653048
| Parameter | Value | Species/Cell Line | Notes |
| GR Binding IC50 | 55 nM[1][3] | Human | |
| IL-6 Inhibition IC50 | 23 nM[2][3] | Human | TNF-α stimulated |
| IL-6 Inhibition IC50 | 100 nM[1] | Mouse (RAW cells) | TNF-α stimulated |
| MMTV Transactivation Max. Efficacy | 33%[2][3] | Compared to dexamethasone | |
| Osteocalcin (OC) Transactivation Max. Efficacy | 39%[2][3] | Compared to dexamethasone |
Table 2: Cytochrome P450 (CYP) Inhibition and hERG Affinity of BI 653048
| Parameter | IC50 |
| CYP1A2 | >50 µM[1][2] |
| CYP2C9 | 12 µM[1][2] |
| CYP2C19 | 9 µM[1][2] |
| CYP2D6 | 41 µM[1][2] |
| CYP3A4 | 8 µM[1][2] |
| hERG | >30 µM[1][2] |
Table 3: Gene Expression Changes in Human Subjects
| Gene | Effect of 200 mg BI 653048 vs. 20 mg Prednisolone |
| IL1R2 | Reduced expression[4] |
| ITGB3 | Reduced expression[4] |
| SDPR | Reduced expression[4] |
| FKBP5 | Comparable expression[4] |
| ZBTB16 | Comparable expression[4] |
| DDIT4 | Comparable expression[4] |
Experimental Protocols
Protocol 1: In Vitro Gene Expression Analysis using qPCR
This protocol describes the treatment of a human cell line (e.g., A549 lung carcinoma cells) with BI 653048 to analyze its effect on the expression of target genes via quantitative real-time PCR (qPCR).
Materials:
-
This compound
-
DMSO (vehicle control)
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
TNF-α (or other inflammatory stimulus)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, FKBP5) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only).
-
Pre-treat cells with BI 653048 or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce inflammatory gene expression.
-
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
-
Protocol 2: In Vivo Gene Expression Analysis in a Rat Model of Arthritis
This protocol is based on the described use of BI 653048 in a rat model of collagen-induced arthritis.[2]
Materials:
-
This compound
-
Vehicle (e.g., 30% Cremophor)[2]
-
Lewis rats
-
Bovine type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
Complete Freund's Adjuvant (CFA)
-
Anesthesia
-
Tissue collection tools
-
RNA extraction kit for tissues
-
(Follow-on materials from Protocol 1 for qPCR)
Procedure:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in CFA.
-
On day 0, immunize rats with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 7, boost the immunization with an intradermal injection of collagen in IFA.
-
-
Dosing:
-
Tissue Collection:
-
At the end of the study, euthanize the rats.
-
Collect relevant tissues, such as paw tissue or spleen, for gene expression analysis.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
-
RNA Extraction and qPCR:
-
Homogenize the frozen tissues.
-
Extract total RNA using a suitable kit for tissues.
-
Proceed with cDNA synthesis and qPCR as described in Protocol 1. Analyze the expression of inflammatory and GR-responsive genes.
-
Experimental Workflow
Caption: Workflow for gene expression analysis using BI 653048.
Conclusion
This compound is a valuable research tool for investigating the dissociated actions of glucocorticoid receptor agonists on gene expression. Its selectivity for transrepression over transactivation allows for the detailed study of the anti-inflammatory mechanisms of glucocorticoids. The protocols provided herein offer a framework for utilizing BI 653048 in both in vitro and in vivo settings to explore its effects on gene regulation.
References
Application Notes and Protocols for qPCR Analysis of Genes Affected by BI 653048 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist.[1][2] It is classified as a "dissociated" agonist, designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects.[1][2] This selective activity profile makes this compound a compound of interest for the treatment of inflammatory and autoimmune diseases, with the potential for an improved therapeutic window compared to traditional glucocorticoids.
Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific method for quantifying changes in gene expression, making it an ideal tool to study the molecular effects of this compound. These application notes provide a comprehensive guide to analyzing the expression of genes modulated by this compound, including detailed protocols and data interpretation guidelines.
Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
Upon binding to the glucocorticoid receptor, this compound induces a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the GR-BI 653048 complex can modulate gene expression through two primary mechanisms:
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the downregulation of inflammatory cytokines and mediators (e.g., IL-6, TNF-α). This pathway is thought to be responsible for the primary anti-inflammatory effects of glucocorticoids.[1][2]
-
Transactivation: GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the upregulation of target genes. Some of these genes, such as those involved in glucose metabolism, are associated with the undesirable side effects of glucocorticoid therapy.[1][2]
This compound is designed to favor the transrepression pathway, thereby exerting anti-inflammatory effects with a potentially reduced side-effect profile.
Genes Modulated by this compound
Clinical studies and preclinical data have identified several genes that are differentially expressed following treatment with this compound. These can be broadly categorized based on their involvement in the transrepression and transactivation pathways.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the expected changes in gene expression in response to this compound treatment, based on its mechanism of action and available clinical data. The fold changes are indicative and may vary depending on the cell type, dose, and duration of treatment.
Table 1: Genes Downregulated by this compound (Transrepression Pathway)
| Gene | Function | Expected Fold Change (relative to untreated) |
| IL-6 | Pro-inflammatory cytokine | ↓ (Significant Decrease) |
| TNF-α | Pro-inflammatory cytokine | ↓ (Significant Decrease) |
| IL1R2 | Decoy receptor for IL-1, anti-inflammatory | ↓ (Reduced expression compared to prednisolone)[3] |
| ITGB3 | Integrin Subunit Beta 3, cell adhesion | ↓ (Reduced expression compared to prednisolone)[3] |
| SDPR | Serum Deprivation Response, endocytosis | ↓ (Reduced expression compared to prednisolone)[3] |
Table 2: Genes Upregulated by this compound (Transactivation Pathway)
| Gene | Function | Expected Fold Change (relative to untreated) |
| FKBP5 | Negative feedback regulator of GR | ↑ (Comparable to prednisolone)[3] |
| ZBTB16 | Zinc Finger and BTB Domain Containing 16 | ↑ (Comparable to prednisolone)[3] |
| DDIT4 | DNA Damage Inducible Transcript 4 | ↑ (Comparable to prednisolone)[3] |
| GILZ | Glucocorticoid-induced Leucine Zipper, anti-inflammatory | ↑ (Increase) |
| IκBα | Inhibitor of NF-κB, anti-inflammatory | ↑ (Increase) |
Experimental Protocols
This section provides a detailed methodology for a typical qPCR experiment to assess the effect of this compound on gene expression in a human cell line (e.g., A549 lung adenocarcinoma cells, a common model for glucocorticoid studies).
Materials
-
Human A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (and vehicle control, e.g., DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR primers for target and reference genes (e.g., GAPDH, ACTB)
Protocol
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control. A positive control such as dexamethasone can also be included.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and DNase Treatment:
-
Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add diluted cDNA (e.g., 1:10 dilution) to each well of a qPCR plate.
-
Set up the following reactions in triplicate for each sample:
-
Target gene(s)
-
Reference gene(s)
-
-RT control for each gene
-
No template control (NTC) for each primer pair
-
-
Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to check for primer-dimer formation and product specificity.
-
-
-
Data Analysis (Relative Quantification using the ΔΔCt Method):
-
Determine the threshold cycle (Ct) for each reaction.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample to obtain the ΔCt: ΔCt = Ct(target gene) - Ct(reference gene)
-
Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample to obtain the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)
-
Calculate the fold change in gene expression: Fold Change = 2^(-ΔΔCt)[4][5][6][7]
-
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound.
Experimental Workflow for qPCR Analysis
Caption: Experimental workflow for qPCR analysis.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.smith.edu [science.smith.edu]
- 7. toptipbio.com [toptipbio.com]
Application Notes and Protocols for BI 653048 Phosphate In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist. It is classified as a "dissociated" GR agonist, meaning it functionally separates the two main signaling pathways of the glucocorticoid receptor: transrepression and transactivation.[1][2][3][4] This unique mechanism of action has positioned BI 653048 as a compound of interest for therapeutic applications where the anti-inflammatory effects of glucocorticoids are desired, while potentially minimizing the side effects associated with traditional steroidal glucocorticoids. These application notes provide a comprehensive overview of the in vivo experimental design for this compound, including detailed protocols for relevant animal models and a summary of its pharmacological properties.
Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression through two primary mechanisms:
-
Transrepression: The GR-ligand complex inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This process is thought to be responsible for the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The GR-ligand complex directly binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of various genes. This mechanism is associated with many of the metabolic and endocrine side effects of glucocorticoids.[2][5][6][7]
BI 653048 is designed to preferentially induce transrepression over transactivation, thereby aiming to retain the anti-inflammatory benefits while reducing the side-effect profile.[1][2][3][4]
Signaling Pathway Diagram
In Vivo Efficacy and Pharmacokinetics
BI 653048 has demonstrated anti-inflammatory efficacy in a rat model of collagen-induced arthritis (CIA).[1] Due to species selectivity, it is not suitable for in vivo evaluation in standard preclinical mouse models.[1][2][3][4]
In Vivo Efficacy in Rat Collagen-Induced Arthritis Model
| Dose (mg/kg, p.o.) | Ankle Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption | Summed Scores |
| 3 | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease |
| 10 | - | Significant decrease (33%) | - | Significant decrease (33%) | Significant decrease (27%) |
| 30 | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) |
| ED50 for summed scores: 14 mg/kg[1] |
In Vitro and In Vivo Pharmacokinetic Parameters
| Parameter | Value | Species |
| In Vitro | ||
| GR IC50 | 55 nM | - |
| IL-6 Inhibition IC50 | 23 nM | - |
| Microsomal Stability (% QH) | <6 | Rat |
| Hepatocyte Stability (% QH) | 23 | Rat |
| Plasma Protein Binding (%) | 96.1 | Rat |
| In Vivo | ||
| Half-life (t1/2) | 4.2 hours | Rat |
Preclinical Safety and Toxicology
BI 653048 has shown a reasonable in vitro safety profile. In human Phase I studies, it was well-tolerated in healthy subjects.[8][9]
In Vitro Safety Profile
| Assay | IC50 |
| hERG | >30 µM |
| CYP1A2 | >50 µM |
| CYP2D6 | 41 µM |
| CYP2C9 | 12 µM |
| CYP2C19 | 9 µM |
| CYP3A4 | 8 µM |
Experimental Protocols
Rat Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of arthritis and subsequent treatment with this compound.
Materials:
-
Bovine type II collagen (CII)
-
0.05 M acetic acid
-
Freund's Incomplete Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 30% Cremophor)[1]
-
Syringes and needles
-
Homogenizer
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution and Freund's Incomplete Adjuvant (IFA). An electric homogenizer is recommended for creating a stable emulsion.[10]
-
-
Induction of Arthritis:
-
On day 0, immunize male Lewis or Wistar rats with 0.1 mL of the collagen emulsion via intradermal injection at the base of the tail.
-
A booster injection can be given on day 7 to ensure a high incidence and severity of arthritis.[10]
-
-
Treatment with this compound:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 30% Cremophor).
-
Dosing can be initiated prophylactically (starting on day 0), semi-established (starting on day 6 or 9), or therapeutically (starting on day 11-13).[11]
-
Administer this compound orally (p.o.) once daily at the desired doses (e.g., 3, 10, and 30 mg/kg).[1]
-
-
Assessment of Arthritis:
-
Monitor animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Clinical scoring can be performed using a scale of 0-4 for each paw, with a maximum score of 16 per animal.
-
At the end of the study (e.g., day 17), collect hind paws for histopathological analysis.[11]
-
Assess ankle inflammation, pannus formation, cartilage damage, and bone resorption using a scoring system of 0-5 for each parameter.[11]
-
Experimental Workflow Diagram
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Collagen-induced arthritis rats model [bio-protocol.org]
- 9. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. inotiv.com [inotiv.com]
Application Notes and Protocols for BI 653048 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a selective, non-steroidal agonist of the glucocorticoid receptor (GR). As a "dissociated" agonist, it exhibits distinct regulatory profiles for gene transrepression and transactivation, making it a valuable tool for investigating the nuanced mechanisms of glucocorticoid signaling. This document provides detailed protocols for the preparation of this compound stock solutions and an overview of its mechanism of action.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈F₄N₃O₈PS | [1] |
| Molecular Weight | 613.52 g/mol | [1] |
| Target | Glucocorticoid Receptor (GR) | [1] |
| IC₅₀ (GR) | 55 nM | [1] |
| IC₅₀ (TNF-stimulated IL-6 production in mouse RAW cells) | 100 nM | [1] |
| IC₅₀ (CYP1A2) | 50 µM | [1] |
| IC₅₀ (CYP2D6) | 41 µM | [1] |
| IC₅₀ (CYP2C9) | 12 µM | [1] |
| IC₅₀ (CYP2C19) | 9 µM | [1] |
| IC₅₀ (CYP3A4) | 8 µM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, suitable for use in various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous (newly opened vial recommended)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Determine the required amount of this compound: Based on the desired stock solution concentration and volume, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 613.52 g/mol
-
Mass (mg) = 6.1352 mg
-
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock solution, this would be 1 mL.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle heating to 37°C can also aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Signaling Pathway
This compound acts as an agonist for the glucocorticoid receptor (GR). The canonical signaling pathway is initiated by the binding of BI 653048 to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change in the receptor, leading to its dissociation from the complex and subsequent translocation into the nucleus. Within the nucleus, the activated GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.
-
Transrepression: The GR can repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing the prepared this compound stock solution in a typical cell-based in vitro experiment.
Caption: General workflow for in vitro cell-based assays using this compound.
References
Application Notes and Protocols for BI 653048 Phosphate Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of BI 653048 phosphate in preclinical animal studies, focusing on its application in a rat model of collagen-induced arthritis. Detailed protocols for efficacy and pharmacokinetic studies are provided, along with a summary of safety pharmacology data.
Introduction
BI 653048 is a selective, nonsteroidal glucocorticoid receptor (GR) agonist.[1] It is characterized as a "dissociated" agonist, meaning it exhibits distinct profiles for gene transrepression and transactivation, a property sought after to separate anti-inflammatory effects from the side effects commonly associated with glucocorticoid therapy.[2][3] Due to species selectivity, BI 653048 is not suitable for in vivo evaluation in standard mouse models.[2][3] However, it has been evaluated in a rat model of collagen-induced arthritis.[2][3]
Data Presentation
In Vitro Activity
| Parameter | Value |
| Glucocorticoid Receptor (GR) IC50 | 55 nM |
| IL-6 IC50 | 23 nM |
| hERG IC50 | >30 µM |
| CYP 1A2 IC50 | >50 µM |
| CYP 2D6 IC50 | 41 µM |
| CYP 2C9 IC50 | 12 µM |
| CYP 2C19 IC50 | 9 µM |
| CYP 3A4 IC50 | 8 µM |
In Vivo Pharmacokinetics in Rats
| Parameter | Value |
| Intravenous Dose (1 mg/kg) | |
| Clearance | 16.6 %QH |
| Mean Residence Time | 2.6 h |
| Volume of Distribution (Vss) | 1.8 L/kg |
| Oral Dose (5 mg/kg) | |
| tmax | 1.7 h |
| Cmax | 1923 nM |
| Bioavailability (F) | 50% |
In Vivo Efficacy in Rat Collagen-Induced Arthritis Model
| Dose (mg/kg, qd, po) | Ankle Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption | Summed Scores |
| 3 | Nonsignificant Decrease | Nonsignificant Decrease | Nonsignificant Decrease | Nonsignificant Decrease | Nonsignificant Decrease |
| 10 | - | Significantly Decreased (33%) | - | Significantly Decreased (33%) | Significantly Decreased (27%) |
| 30 | Significantly Decreased (87-96%) | Significantly Decreased (87-96%) | Significantly Decreased (87-96%) | Significantly Decreased (87-96%) | Significantly Decreased (87-96%) |
| ED50 | 14 mg/kg |
Experimental Protocols
Efficacy Study: 9-Day Type II Collagen-Induced Arthritis (CIA) in Rats
Objective: To evaluate the anti-inflammatory efficacy of this compound in a rat model of rheumatoid arthritis.
Materials:
-
Male Lewis or Wistar rats (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle: 30% Cremophor
-
Standard histology equipment and reagents (formalin, decalcifying solution, paraffin, H&E stain)
Protocol:
-
Induction of Arthritis:
-
On Day 0, emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant.
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.
-
On Day 7, administer a booster injection of 0.1 mL of type II collagen emulsified in Incomplete Freund's Adjuvant at a site near the initial injection.
-
-
Dosing:
-
Randomize rats into vehicle and treatment groups once arthritis is established (typically around Day 9-11 post-primary immunization).
-
Prepare a suspension of this compound in 30% Cremophor at concentrations required for 3, 10, and 30 mg/kg doses.
-
Administer the assigned treatment orally (p.o.) once daily (q.d.) for 9 consecutive days.
-
-
Assessment of Arthritis:
-
Monitor animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
At the end of the 9-day treatment period, euthanize the animals.
-
-
Histological Analysis:
-
Dissect the ankle joints and fix them in 10% neutral buffered formalin.
-
Decalcify the joints, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Score the stained sections for ankle inflammation, pannus formation, cartilage damage, and bone resorption.
-
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.
Materials:
-
Male Wistar rats (with jugular vein cannulas for serial blood sampling)
-
This compound
-
Formulation vehicle (e.g., saline for IV, 0.5% methylcellulose for oral)
-
Heparinized or EDTA-containing blood collection tubes
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS) for drug quantification
Protocol:
-
Animal Preparation:
-
Acclimatize jugular vein cannulated rats for at least 3 days before the study.
-
Fast rats overnight before dosing.
-
-
Dosing:
-
Intravenous (IV) Administration: Administer a single 1 mg/kg dose of this compound via the tail vein.
-
Oral (PO) Administration: Administer a single 5 mg/kg dose of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL each) from the jugular vein cannula at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of BI 653048 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, tmax, AUC, clearance, half-life, and bioavailability) using appropriate software.
-
Safety Pharmacology and Toxicology
A Eurofins Safety Panel 44™ was conducted for BI 653048 and did not reveal any significant off-target activities. This panel typically assesses the effect of a compound on a broad range of receptors, ion channels, and enzymes to identify potential adverse effects. While the specific assays are not detailed in the available literature, such panels generally include assessments for:
-
Cardiovascular Safety: e.g., hERG channel inhibition.
-
Central Nervous System Safety: e.g., binding to various neurotransmitter receptors.
-
Other Potential Off-Target Effects: e.g., interaction with various enzymes and other receptors.
Visualizations
Signaling Pathway of BI 653048
Caption: Proposed mechanism of action for BI 653048.
Experimental Workflow for Collagen-Induced Arthritis (CIA) Study
Caption: Workflow for the rat collagen-induced arthritis efficacy study.
Experimental Workflow for Pharmacokinetic (PK) Study
Caption: Workflow for the rat pharmacokinetic study.
References
Application Notes and Protocols for Measuring Cytokine Inhibition with BI 653048 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist.[1][2] As a "dissociated" GR agonist, it is designed to preferentially mediate the anti-inflammatory effects of glucocorticoids (transrepression) while minimizing the metabolic side effects associated with traditional glucocorticoid therapies (transactivation).[3][4] This document provides detailed application notes and experimental protocols for researchers to effectively measure the cytokine inhibitory properties of this compound in vitro.
The primary anti-inflammatory mechanism of this compound involves the inhibition of pro-inflammatory cytokine production. This is achieved through the GR-mediated transrepression of key transcription factors such as NF-κB and AP-1, which are central to the expression of a wide range of inflammatory cytokines.[3][4]
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects by binding to the glucocorticoid receptor. The activated GR complex can then modulate gene expression through two main pathways:
-
Transrepression (Anti-inflammatory): The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This prevents the transcription of genes encoding inflammatory cytokines such as IL-6, TNF-α, and IL-1β. This is the desired therapeutic pathway for anti-inflammatory effects.
-
Transactivation (Metabolic and other side effects): GR homodimers bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to their transcription. This pathway is associated with many of the undesirable side effects of glucocorticoids.
The "dissociated" nature of this compound suggests a preference for the transrepression pathway, offering a potentially improved therapeutic window.
Caption: Glucocorticoid Receptor Signaling Pathway.
Data Presentation
The following tables summarize the in vitro inhibitory activities of this compound.
| Target | Assay | Species | IC50 (nM) | Reference |
| Glucocorticoid Receptor (GR) | Binding Assay | Human | 55 | [1] |
| IL-6 Production | TNF-stimulated RAW cells | Mouse | 100 | [1][2] |
| IL-6 Production | A549 cells | Human | 23 | [3][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Workflow Overview
A general workflow for assessing the cytokine inhibitory potential of this compound is outlined below.
References
Troubleshooting & Optimization
Technical Support Center: BI 653048 Phosphate in Cell Culture Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals working with BI 653048 phosphate in cell culture experiments. The following information addresses common challenges related to the solubility and handling of this compound to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: I observed precipitation when diluting my this compound DMSO stock solution in cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds.[2] To address this, you can try the following:
-
Vortexing/Sonication: Gently vortex or sonicate the diluted solution for a few minutes to aid in redissolving the precipitate.[2]
-
Gentle Warming: Warm the solution briefly in a 37°C water bath while mixing.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[3]
-
Co-solvents: For in vivo studies, the use of co-solvents like PEG400, Tween 80, or carboxymethylcellulose (CMC-Na) can help maintain solubility. However, their use in cell culture should be carefully evaluated for potential cytotoxicity.[3]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to keep the final DMSO concentration at or below 0.5%.[3][4] However, the tolerance to DMSO can be cell line-specific.[5][6] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[5][7]
Q4: How should I store my this compound stock solution?
A4: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[6] A product datasheet suggests that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[6]
Troubleshooting Guide: Solubility and Precipitation
This guide provides a systematic approach to troubleshoot issues related to the solubility of this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or mixing. | - Increase the solvent volume to lower the concentration.- Use ultrasonication to aid dissolution.[1]- Gently warm the solution. |
| Precipitation occurs immediately upon dilution in aqueous media. | The compound has low aqueous solubility and is crashing out of solution. | - Perform a stepwise dilution rather than a single large dilution.[3]- Increase the final volume of the cell culture medium to achieve a lower final concentration of the compound.- Ensure the DMSO concentration in the final working solution is minimal (ideally ≤ 0.5%).[3][4] |
| Working solution appears cloudy or contains visible particles. | The compound has precipitated over time or is not fully in solution. | - Before each use, visually inspect the working solution.- If cloudy, try to redissolve using gentle vortexing, sonication, or warming to 37°C.[2]- Prepare fresh working solutions from the stock solution for each experiment. |
| Inconsistent experimental results. | Variability in the amount of dissolved compound. | - Ensure the compound is fully dissolved in the stock solution before making dilutions.- Prepare a sufficient volume of the final working solution for all wells/plates in an experiment to ensure homogeneity. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound. The molecular weight of this compound is 613.52 g/mol .
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 6.14 mg) in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration (e.g., for 6.14 mg, add 1 mL of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Preparation of a Working Solution in Cell Culture Medium
This protocol describes how to dilute the DMSO stock solution into your cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (e.g., DMEM or RPMI with serum and supplements)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
It is recommended to perform a serial dilution to avoid pipetting very small volumes and to minimize precipitation. For instance, first dilute the 10 mM stock 1:100 in sterile DMSO or cell culture medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in your final volume of cell culture medium.
-
Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium.
-
Immediately vortex the working solution gently to ensure proper mixing and to minimize precipitation.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
improving BI 653048 phosphate stability in solution
Welcome to the technical support center for BI 653048 phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BI 653048 and why is it formulated as a phosphate salt?
A1: BI 653048 is a selective, nonsteroidal glucocorticoid receptor (GR) agonist.[1][2] It is classified as a "dissociated" agonist, meaning it has different effects on gene transrepression and transactivation, which is a desirable profile for anti-inflammatory drugs with potentially fewer side effects.[3][4] BI 653048 is formulated as a phosphate salt, a common strategy in pharmaceutical development, to enhance aqueous solubility and facilitate administration, particularly for parenteral routes.[5][6]
Q2: What are the known physicochemical properties of BI 653048?
A2: The available physicochemical data for the parent compound, BI 653048, are summarized in the table below. This information can be useful in understanding its behavior in solution.
| Property | Value | Reference |
| Molecular Weight | 515.52 g/mol | [3] |
| logD @ pH 7 | 2.7 | [4] |
| Solubility @ pH 6.8 | 30.7 µg/mL | [4] |
| Caco-2 Permeability (A-B) @ pH 7.4 | 6 x 10⁻⁶ cm/s | [4] |
| Human Plasma Protein Binding | 91.8% | [4] |
Q3: What are the potential stability issues with this compound in solution?
A3: While specific stability data for this compound is not extensively published, phosphate salts of pharmaceutical compounds can be susceptible to several types of instability in solution:
-
Precipitation: The solubility of phosphate salts can be pH-dependent. Changes in pH, temperature, or the presence of certain counter-ions can lead to precipitation.
-
Hydrolysis: The phosphate ester bond, if applicable to the prodrug form, or other functional groups in the molecule could be susceptible to hydrolysis, especially at non-optimal pH values.
-
Oxidation: Like many complex organic molecules, BI 653048 could be prone to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.
-
Discoloration: Chemical degradation can sometimes result in a visible change in the color of the solution.
Q4: What are the general strategies to improve the stability of this compound in solution?
A4: Several formulation strategies can be employed to enhance the stability of pharmaceutical solutions:
-
pH Control: Using buffers (e.g., citrate, acetate, phosphate) to maintain the pH at a level where the compound is most stable is crucial.[7]
-
Antioxidants/Chelators: Adding antioxidants or chelating agents like EDTA can prevent oxidative degradation.[7]
-
Controlled Storage Conditions: Storing solutions at recommended temperatures (e.g., refrigerated or frozen) and protecting them from light can significantly slow down degradation.[1]
-
Use of Co-solvents: For compounds with limited solubility, the use of co-solvents may be necessary, although their impact on stability must be assessed.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing the solution under an inert gas like nitrogen or argon can be beneficial.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Q: I dissolved this compound in an aqueous buffer, but I observed precipitation after a short period. What should I do?
A: Precipitation can be due to several factors. Here's a step-by-step approach to troubleshoot this issue:
-
Verify pH: Check the pH of your solution. The solubility of this compound may be highly dependent on the pH. You may need to adjust the pH or use a different buffer system.
-
Check Concentration: You might be exceeding the solubility limit of the compound in your chosen solvent system. Try preparing a more dilute solution.
-
Temperature Effects: Consider if the temperature of the solution has changed. Some compounds are less soluble at lower temperatures.
-
Common Ion Effect: If your buffer contains high concentrations of ions that are also present in the drug salt (e.g., phosphate), it might reduce solubility. Consider using a different buffer.
Q: My solution of this compound has turned yellow. What is the likely cause and how can I prevent it?
A: A color change often indicates chemical degradation.
-
Protect from Light: BI 653048 may be light-sensitive. Prepare and store the solution in amber vials or cover your containers with aluminum foil to protect them from light.
-
Prevent Oxidation: The color change could be due to oxidation. Try preparing your solutions with degassed buffers and consider adding an antioxidant. Storing the solution under an inert atmosphere can also help.
-
Assess Temperature Stability: Higher temperatures can accelerate degradation. Ensure your solution is stored at the recommended temperature.
Q: I am seeing a loss of potency in my this compound solution over time, as determined by my assay. What could be the reason?
A: A loss of potency is a clear sign of chemical instability.
-
Investigate Hydrolysis: The compound might be degrading via hydrolysis. A pH stability study is recommended to find the pH at which the compound is most stable.
-
Review Storage Conditions: Ensure that the solution is stored at the correct temperature and protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but perform freeze-thaw stability studies to ensure this process does not cause degradation.
-
Compatibility with Container: Assess the compatibility of the solution with the storage container. Some compounds can adsorb to certain plastics. Using glass or polypropylene vials might be preferable.
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound in a 0.1 M phosphate buffer at different pH and temperature conditions over 48 hours. This data is for illustrative purposes to guide your experimental design.
| pH | Temperature | % Remaining after 24h | % Remaining after 48h | Observations |
| 5.0 | 4°C | 98.5% | 97.2% | No precipitation |
| 5.0 | 25°C | 95.1% | 90.5% | Slight yellowing |
| 7.4 | 4°C | 99.2% | 98.8% | No precipitation |
| 7.4 | 25°C | 97.8% | 95.6% | No precipitation |
| 8.5 | 4°C | 96.3% | 92.1% | Slight precipitation |
| 8.5 | 25°C | 90.2% | 85.3% | Precipitation observed |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general method for determining the stability of this compound in a given solution.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Buffer of desired pH (e.g., phosphate, citrate)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Calibrated pH meter
-
Temperature-controlled incubator/water bath
2. Method:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffer to the final test concentration (e.g., 10 µM). Prepare enough solution for all time points.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution, dilute if necessary, and inject it into the HPLC system to determine the initial peak area of BI 653048.
-
Incubation: Store the remaining test solution under the desired storage conditions (e.g., 4°C, 25°C, 40°C), protected from light.
-
Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.
-
Sample Analysis: Analyze each sample by HPLC. A typical HPLC method could be:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient, for example, 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of BI 653048.
-
Column Temperature: 30°C
-
-
Data Analysis: Calculate the percentage of BI 653048 remaining at each time point relative to the initial (T=0) peak area. Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Workflow for investigating the stability of this compound.
Caption: Glucocorticoid receptor (GR) signaling pathway for BI 653048.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI 653048 Phosphate and Cytochrome P450 Enzymes
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of BI 653048 phosphate on cytochrome P450 (CYP) enzymes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental evaluation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the in vitro assessment of this compound's effects on CYP enzymes.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experimental runs. | Inconsistent incubation times or temperatures. Pipetting errors. Variability in the concentration of microsomes or recombinant enzymes. Degradation of this compound or CYP enzymes. | Ensure precise timing and temperature control for all incubation steps. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Prepare fresh enzyme dilutions for each experiment. Store all reagents at their recommended temperatures and avoid repeated freeze-thaw cycles. |
| No inhibition observed at expected concentrations. | Incorrect concentration of this compound. Inactive CYP enzymes. Substrate concentration is too high. The chosen analytical method is not sensitive enough. | Verify the concentration and purity of the this compound stock solution. Use a new lot of microsomes or recombinant enzymes and confirm their activity with a known inhibitor.[1] The substrate concentration should ideally be at or below the Km for the specific CYP isoform.[2] Optimize the LC-MS/MS method to ensure adequate sensitivity for metabolite detection. |
| Unexpectedly potent inhibition observed. | Contamination of reagents or labware. Weighing or dilution error leading to a higher than intended concentration of this compound. The solvent used to dissolve this compound is inhibiting the enzyme. | Use dedicated and thoroughly cleaned labware. Prepare a fresh stock solution of this compound, carefully verifying all calculations and measurements. Run a vehicle control with the same concentration of solvent to assess its effect on enzyme activity. The final concentration of organic solvents like DMSO should be kept low, preferably below 0.5%.[3] |
| Difficulty in achieving complete inhibition (a plateau below 100% inhibition). | Limited solubility of this compound at higher concentrations. Non-specific binding of the compound to the incubation matrix (e.g., microsomes, plates). The presence of a metabolite that is also a CYP inhibitor. | Assess the solubility of this compound in the assay buffer. Consider using a lower protein concentration if non-specific binding is suspected. If a metabolite is suspected to be an inhibitor, further investigation using metabolite identification studies may be necessary. |
| The positive control inhibitor does not show the expected level of inhibition. | Degradation of the positive control inhibitor. Incorrect concentration of the positive control. The specific lot of enzymes has a different sensitivity. | Use a fresh, validated stock of the positive control inhibitor. Double-check the dilution calculations for the positive control. Characterize the activity of each new lot of enzymes with known inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of BI 653048 on major CYP enzymes?
A1: In vitro studies have shown that BI 653048 can inhibit several cytochrome P450 enzymes. The inhibitory potential, as indicated by IC50 values, varies across different CYP isoforms. BI 653048 has been shown to inhibit CYP3A4, CYP2C19, CYP2C9, and CYP2D6, with IC50 values of 8 µM, 9 µM, 12 µM, and 41 µM, respectively.[4][5] It shows weaker inhibition of CYP1A2 with an IC50 value greater than 50 µM.[5]
Q2: Why is it important to evaluate the effect of this compound on CYP enzymes?
A2: Cytochrome P450 enzymes are crucial for the metabolism of a vast majority of drugs.[6] Inhibition of these enzymes by a co-administered drug like this compound can lead to drug-drug interactions (DDIs).[7] Such interactions can alter the plasma concentrations of other medications, potentially leading to increased toxicity or reduced efficacy.[8][9] Therefore, assessing the inhibitory potential of new chemical entities on CYP enzymes is a critical step in drug development and is recommended by regulatory agencies.[10][11]
Q3: What type of in vitro system is recommended for assessing CYP inhibition by this compound?
A3: Human liver microsomes are a commonly used and physiologically relevant in vitro system for evaluating CYP inhibition.[11][12] They contain a mixture of major CYP enzymes. Alternatively, recombinant human CYP enzymes expressed in a cellular system can be used to assess the inhibitory effect on specific isoforms without interference from other enzymes.[11][13]
Q4: How are IC50 values for CYP inhibition determined experimentally?
A4: The IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is determined by incubating a specific CYP isoform with its probe substrate in the presence of multiple concentrations of the inhibitor (e.g., this compound).[6][12] The formation of the metabolite is measured, typically by LC-MS/MS, and the percent inhibition at each inhibitor concentration is calculated relative to a vehicle control.[6] The IC50 value is then determined by fitting the concentration-response data to a suitable pharmacological model.
Q5: What are the next steps if significant CYP inhibition is observed for this compound?
A5: If significant in vitro inhibition is observed, further studies are warranted to understand the clinical relevance. This may include determining the mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent inhibition) and calculating the inhibition constant (Ki).[2] These data can then be used in static or dynamic models to predict the potential for clinically significant drug-drug interactions.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory effects of BI 653048 on major human cytochrome P450 enzymes.
| CYP Isoform | IC50 (µM) | Reference(s) |
| CYP1A2 | >50 | [5] |
| CYP2C9 | 12 | [4][5] |
| CYP2C19 | 9 | [4][5] |
| CYP2D6 | 41 | [4][5] |
| CYP3A4 | 8 | [4][5] |
Experimental Protocols
Protocol for Determining IC50 of this compound on CYP Enzymes
This protocol outlines a general procedure for assessing the inhibitory potential of this compound on various CYP isoforms using human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
CYP isoform-specific positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and the positive control inhibitor in the same solvent.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add human liver microsomes to each well.
-
Add the serially diluted this compound, positive control inhibitor, or vehicle (solvent only) to the respective wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the probe substrate to all wells.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding cold acetonitrile (containing the internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. labcorp.com [labcorp.com]
- 3. bioivt.com [bioivt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. criver.com [criver.com]
Technical Support Center: BI 653048 Phosphate In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BI 653048 phosphate in in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Dose-Response Curves Between Experiments
Question: We are observing significant variability in the EC50/IC50 values for this compound in our transactivation/transrepression assays across different experimental runs. What could be the cause?
Answer:
Variability in dose-response curves is a common issue in cell-based assays and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Cell-Based Factors:
-
Cell Line Stability: Ensure you are using a stable cell line with consistent glucocorticoid receptor (GR) expression. Passage number can influence cellular responses; it is advisable to use cells within a defined passage range for all experiments.
-
Cell Density: Inconsistent cell seeding density can lead to variability. Optimize and strictly control the cell number per well.
-
Serum Batch Variability: Fetal bovine serum (FBS) contains endogenous steroids that can interfere with the assay. It is recommended to use charcoal-stripped FBS to minimize this interference. If using regular FBS, be aware that different lots can have varying levels of endogenous hormones, and it is good practice to test a new batch before use in critical experiments.
-
-
Compound-Related Factors:
-
Solubility and Stability: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitated compound will lead to inaccurate concentrations. It is also crucial to consider the stability of the compound in your assay medium over the incubation period.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation and store at -80°C.
-
-
Assay Conditions:
-
Incubation Time: Ensure consistent incubation times with the compound across all experiments.
-
Reagent Consistency: Use the same batches of critical reagents (e.g., reporter lysis buffer, luciferase substrate) for comparative experiments.
-
Issue 2: Lower Than Expected Potency of this compound
Question: The observed potency (IC50) of this compound in our IL-6 transrepression assay is significantly lower than the published value of 23 nM. Why might this be the case?
Answer:
Several factors can contribute to an apparent decrease in the potency of this compound:
-
Species Selectivity: this compound exhibits species selectivity and has been noted to have reduced functional transrepression potency in mouse cell lines. If you are using a murine cell line, this could explain the lower potency. It is recommended to use human cell lines for optimal activity.
-
Assay System: The specific cell line, the method of inducing IL-6 production (e.g., TNF-α, LPS), and the concentration of the stimulus can all impact the apparent potency of the inhibitor. Ensure your assay conditions are optimized.
-
Compound Integrity: Verify the integrity of your this compound stock. Improper storage or handling can lead to degradation.
-
High Protein Binding: this compound is highly protein-bound (96.1% in human plasma). The concentration of protein in your cell culture medium can affect the free concentration of the compound available to interact with the cells, thus influencing its apparent potency.
Issue 3: Unexpected Agonistic Activity in Transactivation Assays
Question: We are using a reporter assay with a glucocorticoid response element (GRE), such as an MMTV promoter-driven luciferase reporter, and are seeing higher than expected transactivation with this compound. Isn't this compound supposed to be a dissociated agonist with low transactivation potential?
Answer:
This is an important observation related to the "dissociated" nature of this compound. Here are some points to consider:
-
"Dissociated" Does Not Mean "No" Transactivation: this compound is a dissociated agonist, which means it shows a different profile for transrepression versus transactivation compared to classical glucocorticoids like dexamethasone. It does not mean it has zero transactivation activity. Published data shows a maximum efficacy of 33% for MMTV transactivation compared to dexamethasone.
-
Cell-Type and Promoter Context: The degree of transactivation can be highly dependent on the cell type and the specific promoter context of the reporter gene. Some cell lines may have a higher abundance of co-activators that promote transactivation.
-
Off-Target Effects at High Concentrations: At higher concentrations, off-target effects could potentially contribute to reporter gene activation. It is crucial to carefully titrate the compound and work within a concentration range that is relevant to its GR-mediated activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, non-steroidal glucocorticoid receptor (GR) agonist. Its mechanism of action is based on the principle of "dissociated" agonism. This means it differentially regulates gene transcription through two main pathways:
-
Transrepression: The primary anti-inflammatory effects of glucocorticoids are mediated through transrepression, where the GR-ligand complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
-
Transactivation: Many of the side effects of glucocorticoids are associated with transactivation, where the GR-ligand complex directly binds to glucocorticoid response elements (GREs) on DNA to activate gene expression.
This compound is designed to preferentially induce transrepression over transactivation, with the aim of retaining anti-inflammatory efficacy while reducing side effects.
Q2: Can I use this compound in mouse models?
No, this compound is not suitable for use in standard preclinical mouse models. This is due to a species-specific reduction in its functional transrepression potency in mice.
Q3: What are the known off-target effects of this compound?
This compound has been profiled for off-target effects. It shows some inhibition of cytochrome P450 (CYP) enzymes at micromolar concentrations and has a low affinity for the hERG ion channel. A Eurofins Safety Panel 44™ screen at 10 µM did not reveal any strong off-target hits. However, it is always good practice to consider the possibility of off-target effects, especially when using high concentrations of the compound in your in vitro system.
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store it at -80°C to maintain stability and avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro Activity | ||
| GR Binding IC50 (nM) | 55 | |
| IL-6 Inhibition IC50 (nM) | 23 | |
| IL-6 Max. Efficacy (%) | 88 | |
| MMTV Transactivation Max. Efficacy (%) | 33 | |
| Osteocalcin Max. Efficacy (%)* | 39 | |
| Off-Target Profile |
Technical Support Center: BI 653048 Phosphate Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BI 653048 phosphate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist.[1] It is known as a "dissociated" agonist, which means it differentially regulates gene transcription.[2][3] The intended anti-inflammatory effects are primarily mediated through transrepression, where the BI 653048-GR complex inhibits pro-inflammatory transcription factors like NF-κB and AP-1. In contrast, many of the undesirable side effects of glucocorticoids are associated with transactivation, where the GR homodimer directly binds to glucocorticoid response elements (GREs) on DNA to activate gene expression.[3][4]
Q2: Is cytotoxicity an expected outcome when using this compound?
Glucocorticoids, including this compound, can induce apoptosis in certain cell types, particularly lymphocytes and some cancer cell lines. This is a known on-target effect mediated through the glucocorticoid receptor. Therefore, observing cytotoxicity in sensitive cell lines can be an expected outcome. However, unexpected or excessive cytotoxicity in non-target or control cell lines may indicate an off-target effect or an experimental artifact and requires further investigation.
Q3: What are the initial steps to confirm that observed cell death is caused by this compound?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for cytotoxicity in your specific cell line. This provides a quantitative measure of the compound's cytotoxic potential. It is essential to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce apoptosis in your cell line (e.g., staurosporine).
Q4: How can I differentiate between cytotoxicity and cytostatic effects?
Cytotoxicity refers to cell death, while a cytostatic effect is an inhibition of cell proliferation. To distinguish between the two, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter with a viability dye like trypan blue) in parallel with a metabolic activity-based assay (e.g., MTT or resazurin). A cytotoxic compound will reduce the number of viable cells, while a cytostatic compound will primarily prevent an increase in cell number over time.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Use a multichannel pipette for adding cells and reagents to minimize pipetting variability.
-
To avoid edge effects, do not use the outermost wells of the microplate for experimental samples; instead, fill them with sterile PBS or media.
-
Issue 2: Unexpectedly high cytotoxicity across all tested concentrations, including very low doses.
-
Possible Cause: Contamination of cell culture, incorrect compound concentration, or solvent toxicity.
-
Solution:
-
Regularly test your cell cultures for mycoplasma contamination.
-
Verify the stock concentration of your this compound solution. Prepare fresh dilutions for each experiment.
-
Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically below 0.5%). Run a vehicle-only control to confirm.
-
Issue 3: No significant cytotoxicity observed even at high concentrations in a cell line expected to be sensitive.
-
Possible Cause: Low expression of the glucocorticoid receptor (GR) in the cell line, compound instability, or assay interference.
-
Solution:
-
Confirm GR expression in your cell line using techniques like Western blot or qPCR.
-
Assess the stability of this compound in your cell culture medium over the duration of the experiment.
-
Some compounds can interfere with the chemistry of certain viability assays. Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release vs. metabolic activity).
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of BI 653048
| Parameter | Species | Assay | IC50 / EC50 |
| Glucocorticoid Receptor Binding | Human | Radioligand Binding Assay | 55 nM |
| IL-6 Inhibition | Mouse (RAW cells) | TNF-stimulated IL-6 Production | 100 nM |
| hERG Ion Channel Affinity | Human (HEK293 cells) | Patch Clamp | >30 µM |
| CYP1A2 Inhibition | Human | In vitro | >50 µM |
| CYP2D6 Inhibition | Human | In vitro | 41 µM |
| CYP2C9 Inhibition | Human | In vitro | 12 µM |
| CYP2C19 Inhibition | Human | In vitro | 9 µM |
| CYP3A4 Inhibition | Human | In vitro | 8 µM |
Table 2: Example Cytotoxicity Data for this compound in a Sensitive Lymphocyte Cell Line (Hypothetical Data)
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.8 |
| 0.1 | 85.3 ± 6.1 |
| 1 | 52.7 ± 4.5 |
| 10 | 15.9 ± 3.2 |
| 100 | 5.4 ± 1.9 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for this compound
This protocol is for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a dissociated GR agonist.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Logical troubleshooting workflow for unexpected cytotoxicity results.
References
Technical Support Center: Optimizing BI 653048 for IL-6 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BI 653048 to inhibit Interleukin-6 (IL-6) production. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BI 653048 and how does it inhibit IL-6?
A1: BI 653048 is a selective, nonsteroidal agonist of the glucocorticoid receptor (GR).[1][2] It functions as a "dissociated" GR agonist, meaning it separates the mechanisms of gene transrepression and transactivation.[1][2] The anti-inflammatory effects of glucocorticoids, including the inhibition of key inflammatory cytokines like IL-6, are attributed to transrepression.[1][2] In this process, the BI 653048-GR complex interacts in a monomeric form with transcription factors such as NF-κB and AP-1, leading to the downregulation of IL-6 gene expression.[2]
Q2: What is the optimal concentration of BI 653048 to use for IL-6 inhibition?
A2: The half-maximal inhibitory concentration (IC50) of BI 653048 for IL-6 production has been determined to be 23 nM.[1][2] However, the optimal concentration for your specific experimental conditions may vary. It is recommended to perform a dose-response experiment to determine the most effective concentration in your cell system. A starting point for a dose-response curve could span from 1 nM to 1 µM.
Q3: How should I prepare the BI 653048 phosphate salt for my experiments?
A3: BI 653048 is supplied as a phosphate salt (BI 653048 BS H3PO4).[3] When preparing a stock solution, it is crucial to use the molecular weight of the phosphate salt form, not the free base, to ensure accurate molar concentrations. The compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in your cell culture medium should be kept low (typically below 0.5%) to prevent solvent-induced toxicity.
Q4: What are the essential controls to include in my IL-6 inhibition assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve BI 653048. This control accounts for any effects of the solvent.
-
Untreated Control (Stimulated): Cells stimulated with an inflammatory agent (e.g., LPS) but not treated with BI 653048. This serves as the baseline for maximal IL-6 production.
-
Untreated Control (Unstimulated): Cells that are not stimulated or treated. This provides the basal level of IL-6 production.
-
Positive Control: A known inhibitor of IL-6 production (e.g., dexamethasone) to confirm that the assay is working correctly.
-
Negative Control Compound: If available, a structurally similar but inactive compound. For BI 653048, a suitable negative control is BI-3047, which shows no activity on the glucocorticoid receptor (GR IC50 > 2 µM).[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in ELISA | Insufficient washing of the plate. | Increase the number of wash steps and ensure complete removal of wash buffer after each step. Adding a 30-second soak during each wash can also be beneficial.[4] |
| Contaminated reagents. | Use fresh, sterile reagents. Ensure pipette tips are not reused for different reagents. | |
| Cross-well contamination. | Be careful not to splash reagents between wells. Use fresh plate sealers for each incubation step. | |
| No or weak signal in ELISA | Problem with the standard curve. | Ensure the standard is properly reconstituted and stored. Double-check dilution calculations.[5] |
| Inactive reagents. | Confirm that all reagents are within their expiration date and have been stored correctly. Allow all reagents to come to room temperature before use.[5] | |
| Incorrect assay procedure. | Review the ELISA protocol to ensure all steps were performed in the correct order and with the correct volumes. | |
| High variability between replicate wells | Pipetting inconsistency. | Use calibrated pipettes and ensure consistent technique. For 96-well plates, using a multichannel pipette can improve consistency. |
| Cells not evenly distributed. | Ensure a single-cell suspension before seeding and gently swirl the plate to distribute cells evenly. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| BI 653048 shows no inhibition of IL-6 | Incorrect concentration of BI 653048. | Perform a dose-response experiment with a wider range of concentrations. |
| Cell type is not responsive. | Confirm that the cell line used expresses the glucocorticoid receptor and is known to produce IL-6 in response to the chosen stimulus. | |
| Compound degradation. | Ensure the BI 653048 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
Data Presentation
Table 1: In Vitro Activity of BI 653048
| Parameter | BI 653048 | BI-3047 (Negative Control) |
| Glucocorticoid Receptor (GR) IC50 (nM) | 55 | >2,000 |
| IL-6 Inhibition IC50 (nM) | 23 | Not Active |
| Maximal IL-6 Inhibition (%) | 88 | Not Applicable |
Data sourced from opnMe.com.[1][2]
Experimental Protocols
Protocol 1: Determination of BI 653048 IC50 for IL-6 Inhibition in RAW 264.7 Macrophages
This protocol details the steps to determine the dose-dependent inhibition of lipopolysaccharide (LPS)-induced IL-6 production by BI 653048 in the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound salt
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound salt in DMSO.
-
Perform a serial dilution of the BI 653048 stock solution in culture medium to obtain a range of concentrations (e.g., 1 nM to 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest BI 653048 concentration.
-
-
Cell Treatment and Stimulation:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 50 µL of the prepared BI 653048 dilutions or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Prepare a 2X LPS solution in culture medium. A final concentration of 100 ng/mL is often effective for stimulating IL-6 production in RAW 264.7 cells, but this should be optimized for your specific cell line and LPS lot.
-
Add 50 µL of the 2X LPS solution to all wells except the unstimulated control wells (add 50 µL of medium instead).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
IL-6 Measurement:
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for IL-6 analysis.
-
Quantify the amount of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-6 inhibition for each BI 653048 concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the BI 653048 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: IL-6 signaling pathway and its inhibition by BI 653048.
Caption: Workflow for determining the IC50 of BI 653048.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 5. blog.abclonal.com [blog.abclonal.com]
Technical Support Center: BI 653048 In Vivo Phosphate Delivery
This technical support center is designed for researchers, scientists, and drug development professionals utilizing BI 653048 in vivo. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges that may arise during experimental procedures, with a focus on its phosphate delivery formulation.
Frequently Asked Questions (FAQs)
Q1: What is BI 653048 and what is its primary mechanism of action?
A1: BI 653048 is a selective, non-steroidal agonist of the glucocorticoid receptor (GR). It is classified as a "dissociated" agonist, meaning it displays different regulatory profiles for gene transrepression and transactivation. This profile suggests it may separate the anti-inflammatory effects of glucocorticoids (primarily through transrepression) from some of their adverse effects (often linked to transactivation). Its primary mechanism involves binding to the GR, which then translocates to the nucleus to modulate the expression of target genes.
Q2: Why is BI 653048 formulated as a phosphate salt?
A2: While specific formulation details for BI 653048 are proprietary, phosphate salts of pharmaceutical compounds are commonly used to enhance aqueous solubility and stability. This facilitates the preparation of formulations for parenteral administration.
Q3: Is BI 653048 suitable for use in mouse models?
A3: No, BI 653048 is not recommended for use in standard preclinical mouse models. The compound exhibits species selectivity, with reduced functional transrepression potency in mice. Rat models, such as the collagen-induced arthritis model, have been successfully used to evaluate its in vivo efficacy.[1][2]
Q4: What are the known in vitro activities of BI 653048?
A4: BI 653048 is a potent GR agonist with an IC50 of 55 nM. It has been shown to inhibit TNF-stimulated IL-6 production in mouse RAW cells with an IC50 of 100 nM.[3]
Troubleshooting In Vivo Delivery of BI 653048
Formulation and Administration Issues
Q5: My BI 653048 phosphate formulation appears cloudy or has precipitated. What should I do?
A5: Precipitation can lead to inaccurate dosing and reduced bioavailability. Consider the following troubleshooting steps:
-
pH of the Vehicle: The solubility of phosphate salts can be highly pH-dependent. Ensure the pH of your formulation vehicle is within the optimal range for BI 653048 solubility. Adjusting the pH with a biocompatible buffer may be necessary.
-
Vehicle Composition: If using a complex vehicle, interactions between components could lead to precipitation. Simplify the vehicle where possible. For oral administration in rats, a formulation in 30% cremophor has been previously used.[1]
-
Temperature: Ensure the formulation is prepared and stored at the recommended temperature. Some compounds are less soluble at lower temperatures. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation.
-
Presence of Divalent Cations: Phosphate salts can precipitate in the presence of divalent cations like Ca²⁺ or Mg²⁺. Ensure your vehicle and any co-administered substances are free from high concentrations of these ions.
Q6: I am observing inconsistent therapeutic effects in my animal cohort. What are the potential causes?
A6: Inconsistent in vivo efficacy can arise from multiple factors:
-
Formulation Instability: If your formulation is precipitating over time, this will lead to variable dosing. Prepare the formulation fresh before each administration and visually inspect for any particulates.
-
Inaccurate Dosing: For oral gavage, ensure proper technique to deliver the full dose to the stomach. For parenteral routes, ensure the injection site and volume are consistent across all animals.
-
Animal Variability: Factors such as age, weight, and health status of the animals can influence drug metabolism and response. Ensure animals are properly randomized into treatment groups.
-
Suboptimal Bioavailability: The route of administration can significantly impact bioavailability. If oral delivery yields inconsistent results, consider an alternative route like intraperitoneal (IP) or subcutaneous (SC) injection, if appropriate for your study design.
Q7: I am observing adverse effects or toxicity in the treated animals. What could be the cause?
A7: While BI 653048 has been reported to be well-tolerated in healthy subjects, adverse effects in preclinical models can occur.[4]
-
Vehicle Toxicity: Some formulation vehicles, such as high concentrations of DMSO or certain surfactants, can cause local irritation or systemic toxicity. A vehicle-only control group is essential to distinguish vehicle effects from compound toxicity.
-
On-Target Toxicity: As a glucocorticoid receptor agonist, BI 653048 may elicit on-target side effects at higher doses. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
-
Formulation pH and Osmolality: Parenteral formulations with a pH or osmolality that is not close to physiological levels can cause pain and inflammation at the injection site.
Data Presentation
Table 1: In Vitro Activity of BI 653048
| Parameter | Value | Cell Line/Assay |
| GR IC50 | 55 nM | Not specified |
| IL-6 Inhibition IC50 | 100 nM | TNF-stimulated mouse RAW cells |
Table 2: In Vivo Efficacy of BI 653048 in a Rat Collagen-Induced Arthritis Model
| Dose (oral administration) | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores |
| 3 mg/kg | Non-significant decrease | Non-significant decrease |
| 10 mg/kg | 33% decrease (significant) | 27% decrease (significant) |
| 30 mg/kg | 87-96% decrease (significant) | Significant decrease |
| ED50 | 14 mg/kg |
Experimental Protocols
Protocol: In Vivo Efficacy Assessment in a Rat Collagen-Induced Arthritis (CIA) Model
This protocol is a general guideline based on published studies involving BI 653048.[1] Researchers should adapt it to their specific experimental design and institutional animal care guidelines.
-
Animal Model: Use a susceptible rat strain for CIA, such as Lewis or Dark Agouti rats.
-
Induction of Arthritis:
-
On day 0, immunize rats with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
On day 7, provide a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Groups:
-
Randomize animals into treatment groups (e.g., vehicle control, BI 653048 at 3, 10, and 30 mg/kg, and a positive control like prednisolone).
-
-
Drug Formulation and Administration:
-
Prepare BI 653048 in a suitable vehicle (e.g., 30% cremophor in sterile water).
-
Administer the formulation daily via oral gavage, starting from a predetermined day post-immunization (e.g., day 7 or upon onset of clinical signs).
-
-
Monitoring and Assessment:
-
Monitor animals daily for clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness).
-
Measure paw volume using a plethysmometer at regular intervals.
-
At the end of the study (e.g., day 21), euthanize the animals and collect hind paws for histopathological analysis.
-
Score the tissue sections for inflammation, pannus formation, cartilage damage, and bone resorption.
-
-
Data Analysis:
-
Analyze the clinical scores, paw volume measurements, and histopathology scores using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
Caption: Signaling pathway of BI 653048 as a glucocorticoid receptor agonist.
Caption: Troubleshooting workflow for inconsistent in vivo experimental results.
References
Technical Support Center: BI 653048 Phosphate
This guide provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of BI 653048 phosphate.
Frequently Asked Questions (FAQs)
Compound Information & Handling
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the phosphate salt of BI 653048, a selective, nonsteroidal agonist for the glucocorticoid receptor (GR). It is described as a "dissociated" agonist, meaning it can differentiate between the two main signaling pathways of the GR: transrepression and transactivation. This profile is investigated for its potential to retain anti-inflammatory effects (primarily associated with transrepression) while reducing the side effects linked to transactivation.
Q2: How should I reconstitute this compound?
A2: For in vitro experiments, this compound can be reconstituted in DMSO. For in vivo studies in rats, a formulation of 30% Cremophor has been used. Always refer to the manufacturer's product sheet for the highest quality data on solubility.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the compound's integrity. Recommendations for stock solutions are summarized below. It is advised to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Shelf Life |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Degradation and Stability
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not publicly documented, compounds with similar chemical features (including amide and pyridine-like structures) are susceptible to certain degradation mechanisms:
-
Hydrolysis: The amide bond in the molecule can undergo hydrolysis, especially under strong acidic or basic conditions when heated, breaking down into a carboxylic acid and an amine.[2][3][4]
-
Photodegradation: Molecules containing pyridine rings can be susceptible to degradation upon exposure to UV light.[5][6] It is recommended to store solutions in light-protected vials and minimize exposure to direct light during experiments.
Q2: How can I minimize degradation during my experiments?
A2: To minimize degradation:
-
Storage: Follow the recommended storage conditions strictly.[1]
-
Handling: Prepare fresh dilutions for your experiments from a frozen stock solution. Avoid leaving the compound in aqueous solutions at room temperature for extended periods.
-
Light Exposure: Protect stock solutions and experimental samples from light, especially from high-energy UV sources.
-
pH: Maintain a neutral pH for your experimental buffers unless the protocol specifically requires otherwise.
Experimental Protocols & Data
Glucocorticoid Receptor (GR) Signaling Pathway
BI 653048 acts as a dissociated agonist on the Glucocorticoid Receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus where it can either activate gene expression (transactivation) by binding to Glucocorticoid Response Elements (GREs) as a dimer, or repress gene expression (transrepression) by interfering with other transcription factors like NF-κB and AP-1 as a monomer. The dissociated nature of BI 653048 suggests it may preferentially favor the transrepression pathway.
In Vitro Activity Data
The following table summarizes key in vitro activity and property data for BI 653048.
| Parameter | Value | Notes |
| GR IC₅₀ | 55 nM | Potency on the target receptor. |
| IL-6 IC₅₀ (mouse RAW cells) | 100 nM | Anti-inflammatory activity marker.[2] |
| CYP1A2 IC₅₀ | >50 µM | Cytochrome P450 inhibition. |
| CYP2D6 IC₅₀ | 41 µM | Cytochrome P450 inhibition. |
| CYP2C9 IC₅₀ | 12 µM | Cytochrome P450 inhibition. |
| CYP2C19 IC₅₀ | 9 µM | Cytochrome P450 inhibition. |
| CYP3A4 IC₅₀ | 8 µM | Cytochrome P450 inhibition. |
| hERG IC₅₀ | >30 µM | hERG ion channel affinity.[2] |
| Solubility (pH 6.8) | 30.7 µg/mL | Aqueous solubility. |
| Human Microsomal Stability | 13% of QH | Indicates metabolic stability. |
| Human Hepatocyte Stability | 13% of QH | Indicates metabolic stability. |
| Human Plasma Protein Binding | 91.8% | Percentage bound to plasma proteins. |
Protocol: GR Transactivation Luciferase Reporter Assay
This protocol provides a general framework for measuring the effect of this compound on GR-mediated gene transactivation.
Objective: To quantify the dose-dependent activation of a GR-responsive reporter gene by this compound.
Materials:
-
Mammalian cells (e.g., HEK293T, A549)
-
Expression plasmid for human GR
-
Luciferase reporter plasmid with GRE elements (e.g., MMTV-Luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and serum
-
This compound
-
DMSO (for stock solution)
-
Dual-Luciferase® Reporter Assay System
-
Opaque, white 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GR expression plasmid, the GRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 16-24 hours post-transfection to allow for plasmid expression.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. Start with a DMSO stock and ensure the final DMSO concentration in all wells is constant and non-toxic (e.g., ≤0.1%).
-
Include a "vehicle control" (medium with DMSO only) and a positive control (e.g., dexamethasone).
-
Replace the medium on the cells with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay substrate to the wells.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings by dividing them by the corresponding Renilla luciferase readings for each well.
-
Plot the normalized relative light units (RLU) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Troubleshooting
Troubleshooting Luciferase Reporter Assays
This guide addresses common issues encountered during luciferase reporter assays for GR activity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Low transfection efficiency. | Optimize the ratio of DNA to transfection reagent. Ensure cells are healthy and at optimal confluency (70-80%). Use high-purity plasmid DNA (e.g., endotoxin-free).[7] |
| Expired or improperly stored assay reagents. | Check the expiration dates on your luciferase assay kit. Ensure substrates have been stored protected from light and at the correct temperature. Allow reagents to equilibrate to room temperature before use.[1][8] | |
| High Background | Use of clear plates. | Use opaque, white-walled plates designed for luminescence to prevent crosstalk between wells.[9] |
| Insufficient cell lysis. | Ensure complete cell lysis by using the recommended volume of lysis buffer and incubating for the specified time. | |
| High Variability Between Replicates | Inaccurate pipetting. | Calibrate pipettes regularly. Prepare a master mix of transfection reagents and assay reagents to add to all wells, minimizing well-to-well differences.[7] |
| Inconsistent cell numbers per well. | Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. | |
| Compound interferes with control reporter. | Run a control experiment to test if this compound affects the expression or activity of your normalization reporter (e.g., Renilla luciferase) independently. |
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. byjus.com [byjus.com]
- 5. [Biodegradation of pyridine under UV irradiation] [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
accounting for plasma protein binding of BI 653048 phosphate
This technical support center provides researchers, scientists, and drug development professionals with essential information for accounting for the plasma protein binding of BI 653048 phosphate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective and orally active nonsteroidal glucocorticoid receptor (GR) agonist.[1][2] It is classified as a "dissociated" GR agonist, meaning it displays different transcriptional regulatory profiles for gene transrepression and transactivation, which is a characteristic aimed at reducing the side effects commonly associated with traditional glucocorticoid therapies.[3][4][5]
Q2: What is the extent of plasma protein binding of BI 653048?
A2: BI 653048 exhibits high plasma protein binding across different species. In vitro studies have shown the following binding percentages:
It is important to note the slight variation in reported values between different sources. Researchers should consider this variability in their experimental design and data interpretation.
Q3: Why is it important to account for the plasma protein binding of BI 653048?
A3: The high degree of plasma protein binding is a critical pharmacokinetic parameter. Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target, in this case, the glucocorticoid receptor. Therefore, understanding and accounting for the high protein binding of BI 653048 is essential for accurately interpreting in vitro and in vivo data, predicting its therapeutic efficacy, and understanding its distribution and clearance.
Q4: Which plasma proteins is BI 653048 likely to bind to?
A4: While specific studies on BI 653048 are not detailed in the provided results, small molecule drugs with high protein binding typically bind to albumin and α1-acid glycoprotein in plasma. Given its high binding percentage, it is probable that BI 653048 binds to one or both of these major plasma proteins.
Troubleshooting Guide for Plasma Protein Binding Experiments
This guide addresses common issues that may arise during the determination of plasma protein binding for compounds like BI 653048.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in binding results between replicates. | Inconsistent pipetting, temperature fluctuations during incubation, or issues with the analytical method (e.g., LC-MS/MS). | - Ensure proper calibration and use of pipettes.- Maintain a constant and controlled temperature during the experiment.- Validate the analytical method for precision and accuracy. |
| Low recovery of the compound. | Non-specific binding to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device). | - Pre-treat the apparatus with a solution of the compound to saturate non-specific binding sites.- Use devices made of low-binding materials.- Include a recovery check in the experimental protocol. |
| Observed binding percentage is significantly different from expected values. | Incorrect pH of the buffer, degradation of the compound in plasma, or experimental artifacts. | - Verify the pH of the plasma and buffer solutions.- Assess the stability of BI 653048 in plasma under the experimental conditions.- Ensure the integrity of the dialysis or ultrafiltration membrane. |
| Difficulty in achieving equilibrium in equilibrium dialysis. | Insufficient incubation time. | - Optimize the incubation time by performing a time-course experiment to determine when equilibrium is reached. |
Data on Plasma Protein Binding of BI 653048
The following table summarizes the available in vitro data on the plasma protein binding of BI 653048.
| Species | Plasma Protein Binding (%) | Reference |
| Human | 91.8 | [3] |
| Human | 96.1 | [5] |
| Rat | 96.1 | [3] |
| Rat | 91.8 | [5] |
| Dog | 97.4 | [3] |
Experimental Protocols
While specific, detailed protocols for BI 653048 are proprietary, the following outlines a general and widely accepted methodology for determining plasma protein binding using Equilibrium Dialysis .
Objective: To determine the fraction of BI 653048 bound to plasma proteins.
Materials:
-
This compound
-
Control plasma (from the species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 5-10 kDa)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation of Dialysis Cells: Assemble the dialysis cells according to the manufacturer's instructions, separating the two chambers with a semi-permeable membrane.
-
Sample Preparation:
-
In one chamber (the plasma chamber), add plasma spiked with a known concentration of this compound.
-
In the other chamber (the buffer chamber), add an equal volume of PBS.
-
-
Incubation: Seal the dialysis cells and incubate them in a temperature-controlled shaker (typically at 37°C) for a predetermined period to allow equilibrium to be reached.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Quantification: Analyze the concentration of BI 653048 in the samples from both chambers using a validated analytical method such as LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated using the following formula:
-
% Bound = [ (Cplasma - Cbuffer) / Cplasma ] * 100
-
Where Cplasma is the concentration of BI 653048 in the plasma chamber and Cbuffer is the concentration in the buffer chamber (representing the unbound fraction).
-
Visualizations
Below are diagrams illustrating key concepts related to the plasma protein binding of BI 653048.
Caption: Equilibrium of BI 653048 between its unbound and plasma protein-bound states.
Caption: Experimental workflow for determining plasma protein binding via equilibrium dialysis.
References
Validation & Comparative
An In Vitro Comparison of BI 653048 Phosphate and Dexamethasone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the novel selective glucocorticoid receptor (GR) modulator, BI 653048 phosphate, and the well-established corticosteroid, dexamethasone. This document summarizes key performance data from various cellular assays, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of their distinct mechanisms of action.
Executive Summary
BI 653048 is a non-steroidal, "dissociated" glucocorticoid receptor agonist.[1] This class of compounds is designed to preferentially induce GR-mediated transrepression, which is associated with anti-inflammatory effects, while having a reduced impact on GR-mediated transactivation, which is linked to many of the undesirable side effects of classical glucocorticoids like dexamethasone. In vitro data suggests that BI 653048 exhibits a distinct profile compared to dexamethasone, with potent anti-inflammatory activity and a potentially improved safety profile concerning metabolic and bone-related endpoints.
Dexamethasone, a potent synthetic glucocorticoid, functions as a full GR agonist, robustly activating both transrepression and transactivation pathways. Its broad activity has made it a cornerstone of anti-inflammatory and immunosuppressive therapies for decades. However, this broad activity is also responsible for its well-documented side effects, such as metabolic dysregulation and osteoporosis.
Data Presentation
The following tables summarize the available in vitro quantitative data for this compound and dexamethasone across key assays relevant to their function as glucocorticoid receptor modulators.
| Parameter | BI 653048 | Dexamethasone | Assay Description |
| Glucocorticoid Receptor (GR) Binding | |||
| IC50 (nM) | 55 | ~1-10 | Measures the concentration of the compound required to displace 50% of a radiolabeled ligand from the glucocorticoid receptor. |
| Transrepression Activity (Anti-inflammatory Effect) | |||
| IL-6 Inhibition IC50 (nM) | 23 | ~1-5 | Measures the concentration of the compound that inhibits 50% of the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in a cell-based assay. |
| Transactivation Activity (Potential for Side Effects) | |||
| MMTV Reporter Assay (Max. Efficacy %) | 33% | 100% | Measures the ability of the compound to activate gene transcription through a glucocorticoid response element (GRE) in the mouse mammary tumor virus (MMTV) promoter. The result is expressed as a percentage of the maximum effect achieved by dexamethasone. |
| Osteocalcin (OC) Repression (Max. Efficacy %) | 39% | 100% | Measures the ability of the compound to repress the expression of the osteocalcin gene, a marker of osteoblast function. The result is expressed as a percentage of the maximum effect achieved by dexamethasone. |
Signaling Pathways and Mechanisms of Action
BI 653048 and dexamethasone both exert their effects through the glucocorticoid receptor. However, their downstream signaling diverges, leading to their different pharmacological profiles.
Dexamethasone: A Conventional Glucocorticoid Receptor Agonist
Dexamethasone readily enters the cell and binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR-dexamethasone complex into the nucleus.
In the nucleus, the activated GR dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to transactivation . This process is responsible for the expression of genes involved in metabolism and other physiological processes, but also contributes to side effects.
Simultaneously, the GR-dexamethasone monomer can interact with other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammation. This interaction inhibits their activity, a process known as transrepression , leading to the suppression of pro-inflammatory gene expression.
BI 653048: A Dissociated Glucocorticoid Receptor Agonist
BI 653048 is designed to favor the transrepression pathway over the transactivation pathway. While it still binds to and activates the glucocorticoid receptor, the conformation of the GR-BI 653048 complex is thought to be different from that of the GR-dexamethasone complex. This altered conformation is believed to result in a reduced ability to effectively dimerize and bind to GREs, thus leading to weaker transactivation. However, it retains its ability to interact with and inhibit pro-inflammatory transcription factors.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These represent standard protocols and may have been adapted for the specific studies referenced.
Glucocorticoid Receptor Binding Assay
This assay measures the affinity of a compound for the glucocorticoid receptor. A cell lysate containing the receptor is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and a range of concentrations of the test compound. The test compound competes with the radiolabeled ligand for binding to the receptor. After incubation, the bound and free radioligands are separated, and the amount of radioactivity bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is the IC50 value.
IL-6 Inhibition Assay
This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine IL-6. Immune cells, such as peripheral blood mononuclear cells (PBMCs) or A549 lung epithelial cells, are pre-treated with different concentrations of the test compound. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce IL-6 production. After an incubation period, the amount of IL-6 secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value represents the concentration of the compound that causes a 50% reduction in IL-6 production.
MMTV Reporter Gene Assay
This assay is used to assess the transactivation potential of a glucocorticoid receptor agonist. Cells are transfected with a reporter plasmid where the expression of a reporter gene, such as luciferase, is controlled by the mouse mammary tumor virus (MMTV) promoter. This promoter contains glucocorticoid response elements (GREs). When a GR agonist activates the receptor, the GR-agonist complex binds to the GREs and drives the expression of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of transactivation. The results are often expressed as the concentration that produces 50% of the maximal response (EC50) and the maximum efficacy relative to a full agonist like dexamethasone.
Osteocalcin Gene Expression Assay
This assay evaluates the effect of a compound on bone cell function by measuring the expression of the osteocalcin gene, a marker of mature osteoblasts. Osteoblastic cells are treated with the test compound for a specified period. Following treatment, total RNA is extracted from the cells, and the levels of osteocalcin mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). A decrease in osteocalcin expression is indicative of a potential for negative effects on bone formation.
Conclusion
The in vitro data presented in this guide highlights the distinct pharmacological profiles of this compound and dexamethasone. BI 653048 demonstrates potent anti-inflammatory activity, as evidenced by its low nanomolar inhibition of IL-6, while exhibiting significantly reduced transactivation potential in MMTV and osteocalcin reporter assays compared to dexamethasone. This "dissociated" profile suggests that BI 653048 may offer a therapeutic advantage by separating the desired anti-inflammatory effects from the adverse effects associated with broad glucocorticoid receptor activation. Dexamethasone remains a powerful and broadly effective anti-inflammatory and immunosuppressive agent, but its utility can be limited by its strong transactivation activity. The choice between these two compounds in a research or therapeutic context will depend on the specific application and the desired balance between efficacy and potential side effects. Further in vivo studies are necessary to fully elucidate the clinical implications of these in vitro findings.
References
Comparative Analysis of BI 653048 Phosphate's Impact on Osteocalcin Levels
This guide provides a comparative analysis of the selective glucocorticoid receptor (GR) agonist, BI 653048 phosphate, and its impact on serum osteocalcin levels. The performance of this compound is compared with other glucocorticoids, providing researchers, scientists, and drug development professionals with experimental data to evaluate its potential as a dissociated anti-inflammatory agent with a potentially improved bone safety profile.
Quantitative Data on Osteocalcin Level Modulation
The following table summarizes the effects of this compound and other glucocorticoids on osteocalcin levels.
| Compound | Dosage | Study Population | Effect on Osteocalcin Levels | Reference |
| This compound | 200 mg | Healthy male subjects | Greater reduction compared to 20 mg prednisolone (quantitative data not publicly available) | [1] |
| Prednisolone | 20 mg | Healthy male subjects | Less reduction compared to 200 mg this compound | [1] |
| Prednisolone | 12.5 mg (i.v.) | Healthy male subjects | 2.3% decrease in AUC (4-10h) | [2] |
| Dexamethasone | 2.0 mg (i.v.) | Healthy male subjects | 24.4% decrease in AUC (4-10h) | [2] |
| Dexamethasone | 1 mg (single dose) | Healthy subjects | Decrease from 28.3 ± 12.2 ng/ml to 21.8 ± 9.5 ng/ml | [3] |
| Betamethasone | 0.65 mg/h (i.v.) | Asthmatic patients | Reduction from 2.6 ± 0.3 µg/L to 1.2 ± 0.3 µg/L within 13 hours, reaching ~30% of baseline | [4] |
Experimental Protocols
The primary method for quantifying serum osteocalcin levels in the cited studies is the Enzyme-Linked Immunosorbent Assay (ELISA).
Human Osteocalcin ELISA Protocol (General)
This protocol outlines the general steps for a sandwich ELISA to measure human osteocalcin concentrations in serum or plasma.
-
Preparation: All reagents, standards, and samples are brought to room temperature before use. The required number of microplate wells, pre-coated with a monoclonal antibody specific for human osteocalcin, are prepared.
-
Standard and Sample Addition: A specific volume of standards, controls, and patient samples are added to the appropriate wells.
-
Conjugate Addition: A horseradish peroxidase (HRP)-conjugated monoclonal antibody specific for a different epitope of human osteocalcin is added to each well.
-
Incubation: The plate is incubated for a specified time (e.g., 2 hours) at room temperature on a shaker to allow for the formation of the antibody-osteocalcin-antibody sandwich.
-
Washing: The wells are washed multiple times with a wash buffer to remove any unbound substances.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added to each well, which reacts with the HRP to produce a colored product. The plate is incubated for a set time (e.g., 30 minutes) at room temperature, protected from light.
-
Stopping the Reaction: A stop solution is added to each well to terminate the reaction, resulting in a color change.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The osteocalcin concentration in the samples is then determined by interpolating their absorbance values on the standard curve.[5][6][7][8][9]
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling and Osteocalcin Regulation
Glucocorticoids, including this compound, exert their effects by binding to the glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it can either activate (transactivation) or repress (transrepression) gene transcription. The anti-inflammatory effects of glucocorticoids are primarily attributed to transrepression, while many side effects, including the negative impact on bone, are linked to transactivation. Dissociated GR agonists like BI 653048 aim to selectively favor transrepression over transactivation, potentially reducing side effects. The downregulation of osteocalcin by glucocorticoids like dexamethasone can be mediated in part through the leptin signaling pathway.[10][11]
Caption: Glucocorticoid signaling to osteocalcin expression.
Experimental Workflow for Clinical Assessment
The following diagram illustrates a typical workflow for a clinical trial designed to assess the impact of a drug like this compound on osteocalcin levels.
Caption: Workflow for assessing drug impact on osteocalcin.
References
- 1. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct actions of prednisolone and dexamethasone towards osteocalcin and eosinophilic cationic protein in assumed clinically equivalent doses: a study in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of single doses of dexamethasone and adrenocorticotrop hormone on serum bone markers in healthy subjects and in patients with adrenal incidentalomas and Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acute effect of high dose corticosteroid treatment on serum osteocalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ivset.ua [ivset.ua]
- 7. documents.thermofisher.cn [documents.thermofisher.cn]
- 8. Human Osteocalcin ELISA Kit (ab270202) | Abcam [abcam.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Dexamethasone Down-regulates Osteocalcin in Bone Cells through Leptin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone Down-regulates Osteocalcin in Bone Cells through Leptin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Side Effect Profile: BI 653048 Phosphate vs. Classic Glucocorticoids
A detailed comparison for researchers and drug development professionals.
BI 653048 phosphate, a novel selective glucocorticoid receptor agonist (SEGRA), has been developed with the aim of dissociating the anti-inflammatory effects of classic glucocorticoids (GCs) from their well-documented adverse effects. This guide provides a comprehensive comparison of the side effect profile of this compound with that of classic GCs, supported by available clinical data and a detailed examination of the underlying mechanisms and experimental protocols.
Differentiating Mechanism of Action: A Tale of Two Pathways
Classic glucocorticoids, such as prednisolone, exert their effects through the glucocorticoid receptor (GR). Upon binding, the GR-ligand complex can influence gene expression through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of various genes. This pathway is associated with many of the metabolic and endocrine side effects of GCs.
-
Transrepression: The complex interacts with other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of GCs.
BI 653048 is designed as a "dissociated" GR agonist, selectively promoting the transrepression pathway while having a reduced effect on transactivation.[1][2] The central hypothesis is that by favoring transrepression, BI 653048 can retain the desired anti-inflammatory efficacy of classic GCs while mitigating the side effects linked to transactivation.[2]
Clinical Side Effect Profile: A Head-to-Head Comparison
The most direct comparison of the side effect profiles of this compound and a classic glucocorticoid comes from a series of three Phase I clinical trials in healthy male subjects.[3][4] These studies evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 653048, with prednisolone as an active comparator.
While a complete dissociation of the classic glucocorticoid side effect profile was not achieved with BI 653048, notable differences were observed in key biomarkers.[3][4]
| Side Effect Category | Biomarker/Clinical Endpoint | This compound (200 mg) | Prednisolone (20 mg) | Key Observation |
| Metabolic Effects | Glucose, Insulin, C-peptide | Moderate Changes | More Pronounced Changes | BI 653048 showed a more moderate impact on glucose homeostasis compared to prednisolone.[3][4] |
| Bone Metabolism | Osteocalcin (Bone Formation Marker) | Greater Reduction | Significant Reduction | A more substantial decrease in osteocalcin was observed with BI 653048, suggesting a potentially greater impact on bone formation at the tested dose.[3][4] |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression | Cortisol | Moderate Suppression | Significant Suppression | BI 653048 demonstrated a more moderate suppression of endogenous cortisol levels.[3][4] |
| General Tolerability | Adverse Events | Well Tolerated | Generally Well Tolerated | Both treatments were reported to be well tolerated in the healthy subjects.[3] |
Experimental Protocols
The data presented is primarily derived from a pooled analysis of three Phase I clinical trials (NCT02217644, NCT02217631, and NCT02224105).[3][4] The general methodologies employed in these studies are outlined below.
Study Design
The three Phase I trials encompassed:
-
A single rising-dose study.
-
A multiple rising-dose study.
-
A multiple parallel-arm-dose study with an intravenous lipopolysaccharide (LPS) challenge to assess in vivo pharmacodynamics.
The studies were randomized, double-blind (within dose groups), and placebo-controlled, with an open-label active comparator (prednisolone).
Key Experimental Procedures
-
Pharmacodynamic Assessments: Blood samples were collected at various time points to measure biomarkers of glucocorticoid activity, including serum cortisol, osteocalcin, glucose, insulin, and C-peptide.
-
LPS Challenge: In one of the studies, a single intravenous bolus of E. coli lipopolysaccharide was administered to induce an inflammatory response. The effect of BI 653048 and prednisolone on the subsequent cytokine cascade was evaluated to determine anti-inflammatory efficacy.
-
Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the studies.
Summary and Future Directions
This compound represents a targeted approach to glucocorticoid therapy, aiming to separate the beneficial anti-inflammatory effects from the detrimental side effects through the principle of dissociated GR agonism. Phase I clinical data in healthy volunteers suggest that while BI 653048 has a more moderate effect on some metabolic and HPA axis parameters compared to prednisolone, a complete dissociation of the classic glucocorticoid side effect profile has not been achieved. The observed greater reduction in osteocalcin with BI 653048 warrants further investigation into its long-term effects on bone health.
Further clinical studies in patient populations with inflammatory diseases are necessary to fully elucidate the therapeutic potential and the complete side effect profile of this compound in a real-world context. These studies will be crucial in determining if the observed differences in biomarker modulation translate into a clinically meaningful improvement in the safety and tolerability of glucocorticoid therapy.
References
A Head-to-Head Study of BI 653048 Phosphate and Other Glucocorticoid Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-steroidal selective glucocorticoid receptor (GR) agonist, BI 653048 phosphate, with other prominent GR agonists. The information is intended to assist researchers in evaluating its performance and potential applications in drug development. The data presented is compiled from various preclinical and clinical studies, highlighting key performance indicators, experimental methodologies, and underlying signaling pathways.
Introduction to this compound
BI 653048 is a non-steroidal, selective glucocorticoid receptor agonist (SEGRA) that has demonstrated a dissociated profile, meaning it preferentially mediates the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects. This functional selectivity is a key area of investigation for developing anti-inflammatory therapies with an improved safety profile compared to traditional steroidal glucocorticoids.
Comparative In Vitro and In Vivo Data
The following tables summarize the available quantitative data for this compound in comparison to other well-established GR agonists such as prednisolone and dexamethasone.
Table 1: In Vitro Glucocorticoid Receptor Binding and Functional Activity
| Compound | GR Binding Affinity (IC50, nM) | IL-6 Inhibition (IC50, nM) | MMTV Transactivation (% Emax vs. Dexamethasone) | Reference |
| This compound | 55 | 23 | 33 | [1] |
| Dexamethasone | 194.4 pM (AC50) | - | 100 | [2][3] |
| Prednisolone | - | - | - |
Data for Dexamethasone and Prednisolone are sourced from multiple studies and may not be directly comparable due to differing experimental conditions. MMTV transactivation data for BI 653048 is relative to dexamethasone's maximal effect.
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rat Collagen-Induced Arthritis | 3, 10, 30 mg/kg (oral) | Dose-dependent reduction in ankle inflammation, pannus formation, cartilage damage, and bone resorption. ED50 of 14 mg/kg for the summed score. | [4] |
| Prednisolone | Healthy Human Subjects (LPS challenge) | 20 mg | Comparable anti-inflammatory efficacy to 200 mg BI 653048. | [5] |
LPS: Lipopolysaccharide
Table 3: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >50 |
| CYP2D6 | 41 |
| CYP2C9 | 12 |
| CYP2C19 | 9 |
| CYP3A4 | 8 |
Reference:[6]
Signaling Pathways of Glucocorticoid Receptor Agonists
Glucocorticoid receptor agonists exert their effects primarily through two distinct signaling pathways: transactivation and transrepression. The "dissociated" nature of agonists like BI 653048 refers to their ability to selectively engage the transrepression pathway, which is associated with anti-inflammatory effects, while minimizing transactivation, which is linked to many of the undesirable side effects of glucocorticoids.
Glucocorticoid Receptor Signaling Overview
NF-κB and AP-1 Pro-inflammatory Signaling
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and comparison of experimental findings.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the GR by measuring its ability to displace a fluorescently labeled GR ligand.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified human GR protein in a suitable assay buffer.
-
Prepare a stock solution of a fluorescent GR ligand (e.g., Fluormone™ GS Red) and dilute to the working concentration in assay buffer[7].
-
Perform serial dilutions of the test compound (e.g., this compound) and reference compounds (e.g., dexamethasone) in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted test and reference compounds to the wells of a microplate.
-
Include control wells for no competition (buffer only) and maximum competition (saturating concentration of a non-fluorescent GR ligand).
-
-
Incubation:
-
Add the GR protein solution to all wells.
-
Add the fluorescent ligand solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium[7].
-
-
Detection:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand.
-
IL-6 Suppression Assay (Transrepression)
This assay measures the ability of a GR agonist to inhibit the production of the pro-inflammatory cytokine IL-6 in response to a stimulus like lipopolysaccharide (LPS).
Detailed Protocol:
-
Cell Culture:
-
Culture human lung adenocarcinoma cells (A549) in appropriate media until they reach a suitable confluency.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound (e.g., this compound) and reference compounds for a short pre-incubation period (e.g., 1 hour).
-
-
Stimulation:
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for IL-6 secretion into the culture medium.
-
-
IL-6 Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions[10].
-
-
Data Analysis:
-
Plot the percentage of IL-6 inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of IL-6 production.
-
MMTV Reporter Gene Assay (Transactivation)
This assay measures the ability of a GR agonist to activate gene transcription through a glucocorticoid response element (GRE). It utilizes a reporter gene (e.g., luciferase) under the control of the mouse mammary tumor virus (MMTV) promoter, which contains GREs.
Detailed Protocol:
-
Cell Transfection:
-
Compound Treatment:
-
After allowing the cells to recover and express the reporter gene, treat them with serial dilutions of the test compound (e.g., this compound) and a reference agonist (e.g., dexamethasone).
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for transcriptional activation and accumulation of the luciferase enzyme.
-
-
Cell Lysis:
-
Wash the cells and then lyse them using a suitable lysis buffer to release the cellular contents, including the luciferase enzyme.
-
-
Luciferase Assay:
-
Add a luciferase substrate to the cell lysate.
-
Measure the resulting luminescence using a luminometer. The light output is proportional to the amount of luciferase enzyme, which in turn reflects the transcriptional activity of the MMTV promoter.
-
-
Data Analysis:
-
Plot the luminescence values against the logarithm of the compound concentration.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) for each compound. The Emax is often expressed as a percentage of the maximal response to a full agonist like dexamethasone.
-
References
- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Aqueous Extract of Descuraniae Semen Attenuates Lipopolysaccharide-Induced Inflammation and Apoptosis by Regulating the Proteasomal Degradation and IRE1α-Dependent Unfolded Protein Response in A549 Cells [frontiersin.org]
- 11. Structure and Dynamic Properties of a Glucocorticoid Receptor-Induced Chromatin Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming BI 653048 phosphate selectivity for the glucocorticoid receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BI 653048's selectivity for the glucocorticoid receptor (GR) against other commercially available steroidal and non-steroidal GR modulators. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug development and research applications.
Introduction to BI 653048
BI 653048 is a non-steroidal, selective glucocorticoid receptor agonist (SGRM). It is characterized as a "dissociated" agonist, indicating its differential regulation of gene transrepression and transactivation.[1][2] This dissociation is a key feature of SGRMs, which aim to retain the anti-inflammatory benefits of glucocorticoids (mediated primarily through transrepression) while minimizing the adverse metabolic effects often linked to transactivation.[3][4][5][6] Clinical studies have demonstrated the anti-inflammatory effects of BI 653048; however, a clear separation from the undesirable side-effect profile of traditional glucocorticoids could not be fully established.[7]
Comparative Selectivity Profile
The selectivity of a GR modulator is crucial for minimizing off-target effects. This is typically assessed by comparing its binding affinity for the glucocorticoid receptor to its affinity for other related nuclear receptors, such as the mineralocorticoid receptor (MR), progesterone receptor (PR), androgen receptor (AR), and estrogen receptor (ER).
Table 1: Comparison of Binding Affinities (IC50/Ki in nM)
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |
| BI 653048 | 55 (IC50)[8] | >5500 (>100-fold selective)[1][2] | >5500 (>100-fold selective)[1][2] | Data not available | Data not available |
| Dexamethasone | ~0.83 (Kd)[9] | High Affinity[9] | Data not available | Data not available | Data not available |
| Prednisolone | High Affinity[10] | Binds to MR[10] | Data not available | Data not available | Data not available |
| Fosdagrocorat (PF-04171327) | High Affinity[11] | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative values were not found in the searched literature. The selectivity of BI 653048 for MR and PR is reported as greater than 100-fold compared to its GR affinity.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust experimental assays. The two primary methods employed are radioligand binding assays and cell-based reporter gene assays.
Radioligand Binding Assay
This technique directly measures the affinity of a compound for a specific receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound for a panel of nuclear receptors.
Methodology:
-
Preparation of Receptor Source: Cell lysates or purified recombinant human nuclear receptors (GR, MR, PR, AR, ER) are prepared.
-
Radioligand Incubation: A specific radiolabeled ligand for each receptor is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (e.g., BI 653048).
-
Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log of the test compound concentration. A sigmoidal dose-response curve is generated to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
This assay format assesses the functional activity of a compound as either an agonist or an antagonist at a specific receptor.
Objective: To measure the ability of a compound to activate or inhibit the transcriptional activity of the glucocorticoid receptor.
Methodology:
-
Cell Culture: A suitable mammalian cell line is engineered to co-express the full-length human glucocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a GR-responsive promoter element.
-
Compound Treatment: The engineered cells are treated with varying concentrations of the test compound.
-
Cell Lysis and Reporter Gene Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The reporter gene activity is plotted against the log of the test compound concentration to generate a dose-response curve, from which the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is determined.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for GR Selectivity.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Population Pharmacokinetics of Fosdagrocorat (PF‐04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Phase I Clinical Trial Results: BI 653048 Phosphate vs. Prednisolone
This guide provides a comparative analysis of the Phase I clinical trial results for BI 653048 phosphate, a novel nonsteroidal and functionally selective glucocorticoid receptor (GR) agonist, against the well-established corticosteroid, prednisolone. The data is compiled from three Phase I proof-of-mechanism studies (NCT02217644, NCT02217631, NCT02224105) conducted in healthy male subjects.
BI 653048 is designed as a "dissociated" GR agonist, aiming to separate the anti-inflammatory effects (transrepression) from the adverse metabolic effects (transactivation) commonly associated with traditional glucocorticoids.
Data Presentation
Pharmacodynamic and Efficacy Comparison
The following table summarizes the comparative pharmacodynamic and efficacy data between BI 653048 and prednisolone.
| Parameter | BI 653048 (200 mg) | Prednisolone (20 mg) | Key Finding |
| Anti-inflammatory Efficacy | Comparable | Comparable | Both treatments demonstrated similar anti-inflammatory effects. |
| Gene Expression (Reduced vs. Prednisolone) | IL1R2, ITGB3, SDPR | - | BI 653048 showed reduced expression of these genes compared to prednisolone. |
| Gene Expression (Comparable to Prednisolone) | FKBP5, ZBTB16, DDIT4 | - | Expression levels of these genes were similar between the two treatments. |
Safety and Tolerability Comparison
This table outlines the key safety and tolerability findings from the Phase I trials.
| Parameter | BI 653048 (200 mg) | Prednisolone (20 mg) | Key Finding |
| Overall Tolerability | Well tolerated | - | BI 653048 was found to be well tolerated in healthy subjects. |
| Metabolic Effects (C-peptide, glucose, insulin) | Moderate changes | - | Changes in metabolic markers were moderate with BI 653048 compared to prednisolone. |
| Cortisol Levels | Moderate changes | - | BI 653048 induced moderate changes in cortisol levels. |
| Bone Metabolism (Osteocalcin) | Greater reduction | - | A more significant reduction in osteocalcin was observed with BI 653048, indicating a potential for side effects on bone. |
Experimental Protocols
The pooled results for BI 653048 were derived from three distinct Phase I clinical trials:
-
Single Rising-Dose Study (NCT02217631): This trial was designed to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of BI 653048 in healthy male subjects.
-
Multiple Rising-Dose Study (NCT02217644): This study assessed the safety, tolerability, and pharmacokinetics of multiple ascending doses of BI 653048, providing insights into the drug's behavior with repeated administration.
-
Pharmacodynamic Study with Lipopolysaccharide (LPS) Challenge (NCT02224105): This was a multiple parallel-arm dose study where an intravenous LPS challenge was used to induce an inflammatory response. The study aimed to assess the in vivo pharmacodynamics of BI 653048 and compare its anti-inflammatory effects with those of prednisolone.
Visualizations
Signaling Pathway of Glucocorticoid Receptor Agonists
The following diagram illustrates the mechanism of action for glucocorticoid receptor agonists like BI 653048.
Experimental Workflow of Phase I Trials
This diagram outlines the general workflow of the three Phase I studies conducted for BI 653048.
A Cross-Species Comparative Analysis of BI 653048 Phosphate: A Dissociated Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of BI 653048 phosphate, a selective, non-steroidal glucocorticoid receptor (GR) agonist, across different species. The data presented is compiled from preclinical and clinical studies to aid in the evaluation of this compound for further research and development.
BI 653048 is characterized as a "dissociated" GR agonist, which means it exhibits distinct regulatory profiles for gene transrepression, associated with anti-inflammatory effects, and gene transactivation, linked to metabolic side effects.[1][2] This guide explores the implications of this dissociation and its variable activity across species.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound, providing a basis for cross-species comparison.
In Vitro Activity
| Parameter | Species/Cell Line | BI 653048 IC50/EC50 | Comparator IC50/EC50 | Reference |
| Glucocorticoid Receptor Binding | Not Specified | 55 nM | - | [2][3] |
| IL-6 Inhibition (TNF-stimulated) | Mouse RAW cells | 100 nM | - | [3][4] |
| IL-6 Inhibition | Not Specified | 23 nM | - | [1][2] |
| hERG Inhibition | Recombinant HEK293 cells | >30 µM | - | [3][4] |
| CYP1A2 Inhibition | Not Specified | >50 µM | - | [2][4] |
| CYP2D6 Inhibition | Not Specified | 41 µM | - | [2][4] |
| CYP2C9 Inhibition | Not Specified | 12 µM | - | [2][4] |
| CYP2C19 Inhibition | Not Specified | 9 µM | - | [2][4] |
| CYP3A4 Inhibition | Not Specified | 8 µM | - | [2][4] |
In Vivo Activity
| Species | Model | BI 653048 Dosage | Key Findings | Comparator | Reference |
| Rat | Type II Collagen-Induced Arthritis | 3, 10, 30 mg/kg (oral) | Dose-dependent reduction in inflammation, pannus formation, cartilage damage, and bone resorption. ED50 for summed histology scores was 14 mg/kg. | - | [1][3] |
| Human | Phase I Clinical Trials (Healthy Males) | 200 mg | Comparable anti-inflammatory efficacy to 20 mg prednisolone. | 20 mg Prednisolone | [5] |
| Mouse | Preclinical Models | Not Suitable | Reduced functional transrepression potency. | - | [1][2] |
Species-Specific Pharmacokinetic Properties
| Parameter | Human | Rat | Dog |
| Plasma Protein Binding | 91.8% | 96.1% | 97.4% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BI 653048 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of BI 653048 via the glucocorticoid receptor.
Caption: Experimental workflow for evaluating BI 653048 activity.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for interpreting the comparative data.
Glucocorticoid Receptor Binding Assay
This assay determines the affinity of BI 653048 for the glucocorticoid receptor. A competitive binding assay format is typically employed, where a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with a source of GR (e.g., rat liver cytosol or recombinant human GR) in the presence of varying concentrations of the test compound (BI 653048). The amount of radiolabeled ligand displaced by the test compound is measured, and the IC50 value is calculated, representing the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.
TNF-stimulated IL-6 Production in Mouse RAW 264.7 Cells
This cellular assay assesses the anti-inflammatory activity of BI 653048. Mouse macrophage-like RAW 264.7 cells are stimulated with tumor necrosis factor-alpha (TNF-α) to induce the production of the pro-inflammatory cytokine interleukin-6 (IL-6). The cells are co-incubated with TNF-α and varying concentrations of BI 653048. After a specified incubation period, the concentration of IL-6 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is then determined as the concentration of BI 653048 that causes a 50% reduction in IL-6 production.
Rat Type II Collagen-Induced Arthritis (CIA) Model
This in vivo model is a well-established preclinical model for rheumatoid arthritis used to evaluate the efficacy of anti-inflammatory compounds. Arthritis is induced in rats by immunization with type II collagen. Once arthritis is established, rats are treated orally with BI 653048 at various doses (e.g., 3, 10, and 30 mg/kg) daily for a defined period (e.g., 9 days).[1][3] Clinical signs of arthritis, such as paw swelling, are monitored. At the end of the study, histological analysis of the joints is performed to assess parameters like inflammation, pannus formation, cartilage damage, and bone resorption.[1][3] The effective dose 50 (ED50) can be calculated based on the reduction in these histological scores.
Human Phase I Clinical Trials
To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 653048 in humans, single and multiple rising-dose studies are conducted in healthy male subjects.[5] To evaluate its anti-inflammatory and metabolic effects, a lipopolysaccharide (LPS) challenge can be administered to induce a systemic inflammatory response.[5] The effects of BI 653048 are then compared to a standard glucocorticoid like prednisolone by measuring biomarkers of inflammation (e.g., cytokines) and metabolic function (e.g., glucose, insulin, osteocalcin).[5]
Conclusion
This compound demonstrates potent dissociated glucocorticoid receptor agonist activity. However, its efficacy and suitability for in vivo studies are highly species-dependent. While it shows promising anti-inflammatory effects in a rat arthritis model and in human clinical trials, its reduced potency in mice limits its use in standard preclinical mouse models.[1][2] This species selectivity is a critical consideration for researchers designing and interpreting studies with this compound. The provided data and protocols offer a framework for a comparative understanding of BI 653048's activity and highlight the importance of careful species selection in its evaluation.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of BI 653048 Phosphate
For researchers, scientists, and drug development professionals, the culmination of experimentation is as critical as its execution. The proper disposal of investigational compounds like BI 653048 phosphate is a crucial final step, ensuring the safety of personnel and the environment. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this potent pharmaceutical compound, based on general best practices for investigational drugs.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed, compound-specific disposal requirements. In the absence of a specific SDS, investigational drugs should be treated as potentially hazardous.
Immediate Safety and Disposal Procedures
The disposal of this compound, as with any potent pharmaceutical compound, must adhere to strict protocols to minimize exposure and environmental contamination. The primary method for disposal of potent pharmaceutical waste is typically high-temperature incineration by a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, always don the appropriate PPE. This includes, but is not limited to, double nitrile gloves, a disposable gown or lab coat, and safety goggles or a face shield. For operations with a risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended.
-
Waste Segregation: Do not mix this compound waste with general laboratory trash. All materials that have come into contact with the compound are considered contaminated and must be segregated as hazardous pharmaceutical waste. This includes:
-
Empty or partially used vials and ampules.
-
Contaminated labware (e.g., syringes, pipettes, flasks).
-
Contaminated PPE.
-
Spill cleanup materials.
-
-
Containerization:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[1] These are often color-coded (e.g., yellow or black for chemotherapy/cytotoxic waste) and should be obtained from your institution's EHS department.
-
For sharps such as needles and broken glass, use a designated, puncture-resistant sharps container for cytotoxic waste.[2]
-
Containers must be kept closed except when adding waste.[3]
-
-
Labeling:
-
Temporary Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full, or on a regular schedule, contact your institution's EHS department to arrange for pickup and disposal.[1]
-
EHS will transport the waste to a licensed hazardous waste management facility for incineration in accordance with federal, state, and local regulations.[4][5]
-
Handling Spills
In the event of a spill of this compound, immediate and proper cleanup is crucial to prevent exposure and contamination.
Spill Cleanup Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including a respirator if the compound is a powder.
-
Contain the Spill:
-
Clean the Area:
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[2]
-
Report the Incident: Report the spill to your supervisor and your institution's EHS department.
Data Summary Tables
The following tables summarize key quantitative data and recommendations based on general guidelines for potent pharmaceutical compounds.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation.[6] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test is required.[6] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[6] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[6] |
| Body Protection | Disposable Coveralls or Gown | Choose coveralls made from materials like Tyvek or a dedicated lab coat.[6] |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[6] |
Table 2: Waste Disposal and Spill Management Parameters
| Parameter | Guideline |
| Waste Container Type | Leak-proof, rigid, puncture-resistant for sharps, with a secure lid. Must be compatible with the waste type.[1] |
| Waste Labeling Requirements | "Hazardous Waste", full chemical name, PI name, location, and accumulation start date.[1] |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed).[3] |
| Spill Definition (Small vs. Large) | A small spill is generally considered less than 5 mL or 5 g, while a large spill is more than this amount.[7] |
| Spill Cleanup Decontamination | Clean the area twice with a detergent solution, followed by a final cleaning with 70% isopropyl alcohol.[2] |
| Final Disposal Method | Incineration at a permitted hazardous waste facility.[4][5] |
Visualized Workflows
The following diagrams illustrate the logical flow for the proper disposal of this compound and the response to a spill.
Caption: Workflow for the Proper Disposal of this compound.
Caption: Step-by-Step Spill Response for this compound.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. dvm360.com [dvm360.com]
- 3. odu.edu [odu.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. benchchem.com [benchchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Handling of BI 653048 Phosphate in a Research Environment
Disclaimer: This document provides essential guidance on the safe handling of BI 653048 phosphate based on general best practices for potent pharmaceutical compounds. A substance-specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain the official SDS from the supplier for definitive safety, handling, and disposal information. The following recommendations should be used as a starting point to establish safe laboratory practices.
This compound is a selective, nonsteroidal glucocorticoid (GC) agonist intended for research use.[1] As with any potent, biologically active compound, proper handling is crucial to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense when handling potent compounds. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirements | Recommended Additional PPE |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Face shield if there is a risk of splash |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable lab coat or gown- Safety glasses with side shields- N95 respirator or higher | - Face shield- Sleeve covers |
| Solution Preparation and Handling | - Double nitrile gloves- Lab coat- Chemical splash goggles | - Face shield- Chemical-resistant apron |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Face shield if handling liquid waste |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Operational and Disposal Plans
A clear, step-by-step plan for the entire lifecycle of the compound in the laboratory is essential.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If the package is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) office.
-
Inventory: Log the compound into your chemical inventory system, noting the date of receipt and assigned storage location.
-
Storage: Based on available information, this compound is a solid.[1] Store the compound in a designated, clearly labeled, and secure location according to the manufacturer's recommendations (typically in a cool, dry place).
3.2. Handling and Preparation of Solutions
-
Engineering Controls: All handling of solid this compound, especially weighing and aliquoting, should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[2][3]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. For handling the solid, double gloving is recommended.[4]
-
Weighing: Use dedicated spatulas and weigh boats. Handle the compound gently to avoid generating airborne dust.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the weighed compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
3.3. Decontamination and Disposal
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. Consult your institution's EHS guidelines for appropriate decontamination procedures for potent pharmaceutical compounds.
-
Waste Segregation: Segregate waste into appropriate categories (e.g., solid waste, liquid waste, sharps).[5] All waste contaminated with this compound should be considered hazardous.[6]
-
Disposal: Dispose of all waste through your institution's hazardous waste management program.[7][8] Do not dispose of this compound down the drain or in the regular trash.[6]
Emergency Procedures
In the absence of a specific SDS, follow these general emergency procedures.
Emergency Response Plan
Caption: General emergency procedures for spills and personal exposure.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide as much information as possible about the compound. If a spill occurs, evacuate the immediate area and contact your institution's EHS office for guidance on cleanup. Do not attempt to clean up a significant spill of a potent compound without proper training and equipment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. escopharma.com [escopharma.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. phs.co.uk [phs.co.uk]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
